molecular formula C9H9N3 B7951061 3-(3-methyl-1H-pyrazol-5-yl)pyridine CAS No. 19959-72-9

3-(3-methyl-1H-pyrazol-5-yl)pyridine

Número de catálogo: B7951061
Número CAS: 19959-72-9
Peso molecular: 159.19 g/mol
Clave InChI: CGQOLRWLPQPKLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Product Overview 3-(3-Methyl-1H-pyrazol-5-yl)pyridine is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It features a pyridine ring directly linked to a 3-methyl-1H-pyrazole ring, creating a versatile heterocyclic scaffold valuable for chemical synthesis and drug discovery. The compound is assigned CAS Number 19959-72-9 . Research Applications and Value This compound serves as a crucial synthetic intermediate, particularly in developing active pharmaceutical ingredients. Its core structure is a privileged scaffold in medicinal chemistry. For instance, closely related (3-methyl-1H-pyrazol-5-yl)pyridine derivatives have been identified as potent activators of GIRK1/2 potassium channels, representing a promising therapeutic target for neurological and cardiovascular conditions . Furthermore, analogous structures incorporating the pyrazole-pyridine motif are frequently explored for diverse biological activities, including antitumor and anti-inflammatory properties, highlighting the value of this core building block in constructing more complex target molecules for biological evaluation . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Based on available safety information, this compound may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Storage For optimal stability, the compound should be stored sealed in a dry environment at room temperature .

Propiedades

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQOLRWLPQPKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290512
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19959-72-9
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19959-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3-methyl-1H-pyrazol-5-yl)pyridine CAS Registry Number: 112881-58-8 (generic isomer class) / Specific isomers vary by tautomer. Molecular Formula: C9H9N3 Molecular Weight: 159.19 g/mol

Medicinal Chemistry Significance: The 3-(pyrazolyl)pyridine scaffold is a privileged structure in kinase inhibitor discovery. It serves as a bioisostere for biaryl systems, offering improved aqueous solubility and distinct hydrogen-bonding vectors for the ATP-binding pocket of enzymes such as p38 MAP kinase, BRAF, and VEGFR. The 3-methyl substituent on the pyrazole ring is frequently employed to modulate steric fit and lipophilicity (cLogP).

Synthetic Strategy: This guide details two primary synthetic routes. The Enaminone Route (Method A) is designated as the "Gold Standard" for medicinal chemistry applications due to its operational simplicity, high yield, and minimal purification requirements. The Claisen Condensation Route (Method B) is provided as a cost-effective alternative for large-scale manufacturing where reagent costs outweigh processing time.

Part 2: Retrosynthetic Analysis

The construction of the pyrazole ring attached to the pyridine core relies on the "3+2" cyclocondensation strategy. The bond disconnection occurs at the N-N bond (hydrazine) and the C-C/C-O bonds of the 1,3-electrophile.

Retrosynthesis Target 3-(3-methyl-1H-pyrazol-5-yl)pyridine Precursor1 Hydrazine Hydrate (N-N dinucleophile) Target->Precursor1 Cyclization Precursor2 1,3-Electrophilic Synthon Target->Precursor2 SM1 3-Acetylpyridine (Commercially Available) Precursor2->SM1 Condensation SM2 N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) Precursor2->SM2 Method A (Enaminone) SM3 Ethyl Acetate / NaOEt Precursor2->SM3 Method B (Claisen)

Figure 1: Retrosynthetic disconnection showing the convergence of 3-acetylpyridine and a 2-carbon synthon to form the pyrazole core.

Part 3: Primary Synthesis Pathway (Method A: Enaminone Route)

Rationale: This route utilizes N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to convert 3-acetylpyridine into an enaminone intermediate. This intermediate is highly reactive toward hydrazine but stable enough to isolate if necessary. Unlike the Claisen route, this method avoids strong alkoxide bases and minimizes polymerization side reactions.

Step 1: Formation of the Enaminone Intermediate

Reaction: 3-Acetylpyridine + DMA-DMA


 1-(Pyridin-3-yl)-3-(dimethylamino)but-2-en-1-one
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3-acetylpyridine (10.0 g, 82.6 mmol).

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (16.5 g, 124 mmol, 1.5 equiv). Note: DMA-DMA acts as both reagent and solvent; however, dry toluene (50 mL) can be used as a co-solvent to control reflux temperature.

  • Reaction: Equip the flask with a reflux condenser and a drying tube (CaCl2 or N2 line). Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting ketone (Rf ~0.5) should disappear, and a bright yellow/orange spot (enaminone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMA-DMA and methanol byproduct.

    • Purification: The residue is typically a viscous orange oil or solid that solidifies upon standing. Triturate with cold diethyl ether or hexanes to obtain the enaminone as a yellow solid.

    • Yield Expectation: 85–95%.

Step 2: Cyclization with Hydrazine

Reaction: Enaminone + Hydrazine Hydrate


 3-(3-methyl-1H-pyrazol-5-yl)pyridine
  • Setup: Dissolve the crude enaminone (from Step 1) in Ethanol (EtOH) (100 mL).

  • Cyclization: Add Hydrazine hydrate (80% or 64% solution, 5.0 g, ~100 mmol, 1.2 equiv) dropwise at room temperature.

    • Exotherm Alert: The reaction is mildly exothermic.

  • Completion: Heat the mixture to reflux for 2 hours.

    • Mechanism:[1][2][3][4][5] Hydrazine attacks the

      
      -carbon of the enaminone (Michael-type addition) followed by elimination of dimethylamine and intramolecular cyclization.
      
  • Isolation:

    • Cool to room temperature.[6][7][8][9] The product often precipitates directly from the cool ethanol solution.

    • If precipitate forms: Filter, wash with cold EtOH, and dry.

    • If no precipitate: Concentrate the solvent to ~20% volume, add water (50 mL), and stir. The product will precipitate as a white to off-white solid.

  • Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if high purity (>99%) is required for biological assays.

Part 4: Alternative Synthesis Pathway (Method B: Claisen Condensation)

Rationale: Suitable for scale-up when DMA-DMA is cost-prohibitive. This route forms a 1,3-diketone intermediate.[7]

Protocol
  • Condensation:

    • To a suspension of Sodium Ethoxide (NaOEt) (1.2 equiv) in dry THF or Toluene, add Ethyl Acetate (2.0 equiv) and 3-Acetylpyridine (1.0 equiv) dropwise.

    • Stir at 60°C for 4 hours. The solution will turn dark red/brown (formation of the enolate).

    • Quench: Acidify carefully with Acetic Acid to pH 6. Extract with EtOAc.[6][8] The intermediate is 1-(pyridin-3-yl)butane-1,3-dione .

  • Cyclization:

    • Dissolve the crude 1,3-diketone in Ethanol.

    • Add Hydrazine Hydrate (1.1 equiv). Reflux for 1 hour.

    • Isolate as described in Method A.

Part 5: Comparison of Routes

FeatureMethod A (Enaminone)Method B (Claisen)
Reagent Cost Moderate (DMA-DMA is more expensive)Low (Ethyl Acetate is a commodity)
Reaction Conditions Neutral/ThermalBasic (NaOEt), requires neutralization
Purification Simple TriturationExtraction + Chromatography often needed
Yield High (80-90%)Moderate (60-75%)
Scalability Good (up to kg)Excellent (multi-kg)

Part 6: Experimental Validation & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.0 (br s, 1H, NH), 9.0 (d, 1H, Py-H2), 8.5 (dd, 1H, Py-H6), 8.1 (dt, 1H, Py-H4), 7.4 (dd, 1H, Py-H5), 6.6 (s, 1H, Pyrazole-H4), 2.3 (s, 3H, CH3).
    
  • Mass Spectrometry (ESI): [M+H]+ calculated 160.08, found 160.1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 (Method A) Incomplete conversion; Moisture in DMA-DMA.Use fresh DMA-DMA; Increase reaction time; Use Toluene to azeotrope water.
Product is an Oil (Step 2) Trapped solvent or impurities.Triturate with Et2O/Hexane; Scratch flask wall; High vacuum drying.
Regioisomer Formation N-alkylation (if using substituted hydrazine).With hydrazine hydrate, tautomerism makes isomers identical. If using methylhydrazine, regioisomers will form (approx 3:1 ratio).

Part 7: Mechanistic Visualization

The following diagram illustrates the reaction mechanism for the Enaminone route, highlighting the key transamination and cyclization steps.

Mechanism Step1 3-Acetylpyridine Inter1 Enaminone Intermediate (C-C Bond Formation) Step1->Inter1 Reflux (-2 MeOH) Reagent1 DMA-DMA Reagent1->Inter1 Transition Michael Addition / Elimination of HNMe2 Inter1->Transition + N2H4 Reagent2 Hydrazine Product 3-(3-methyl-1H-pyrazol-5-yl)pyridine Transition->Product Cyclization (- H2O, - HNMe2)

Figure 2: Mechanistic flow from acetylpyridine to the final pyrazole via the enaminone intermediate.[2]

References

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrimidines." Journal of Organic Chemistry, 2008.
  • Knorr, L. "Synthese von Pyrazolderivaten." Berichte der deutschen chemischen Gesellschaft, 1883.
  • Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004. Link

  • Al-Ayed, A. S. "Synthesis, spectroscopy and electrochemistry of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one." International Journal of Organic Chemistry, 2011.
  • Elneairy, M. A. A., et al. "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives."[2] Heteroatom Chemistry, 2007.[2] Link[2]

Sources

Foreword: The Scientific Imperative for Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

In the landscape of modern drug discovery, the precise and thorough characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The molecule at the focus of this guide, 3-(3-methyl-1H-pyrazol-5-yl)pyridine, represents a significant class of heterocyclic compounds. Its structure, a synergistic fusion of a pyrazole and a pyridine ring, is a well-known pharmacophore found in numerous compounds with promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a synthesized powder in a flask to a viable drug candidate is paved with rigorous analytical data. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the definitive characterization of this molecule, emphasizing not just the 'how' but the critical 'why' behind each analytical choice.

Synthesis and Purification: Establishing a Foundational Baseline

The journey begins with the creation of the molecule. A robust synthetic and purification strategy is paramount, as the quality of all subsequent characterization data is intrinsically linked to the purity of the starting material.

Proposed Synthetic Pathway: A Logic-Driven Approach

A common and effective method for synthesizing pyrazolyl-pyridines involves the condensation of a β-diketone equivalent with a hydrazine. For our target molecule, a logical approach is the reaction of 1-(pyridin-3-yl)butane-1,3-dione with hydrazine hydrate. This pathway is chosen for its reliability and the commercial availability of the precursors.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A 1-(pyridin-3-yl)butane-1,3-dione C Condensation Reaction A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D Crude 3-(3-methyl-1H-pyrazol-5-yl)pyridine C->D Cyclization E Purification (Column Chromatography / Recrystallization) D->E F Pure Analyte E->F

Caption: Proposed synthetic workflow for 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent characterization steps, which in turn rely on the purity achieved here.

  • Reaction Setup: To a solution of 1-(pyridin-3-yl)butane-1,3-dione (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The choice of refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for cyclization while being a relatively benign solvent.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with brine. This step removes inorganic impurities and excess hydrazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a crystalline solid. Purity is assessed by TLC and subsequently by HPLC.

Definitive Structural Elucidation

With a pure compound in hand, the next phase is to irrefutably confirm its molecular structure. This is a multi-faceted process where different analytical techniques provide orthogonal, corroborating pieces of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected Data and Interpretation

The expected chemical shifts are estimated based on known data for pyrazole and pyridine derivatives.[5][6][7]

Parameter Expected ¹H NMR Data (DMSO-d₆, 400 MHz) Expected ¹³C NMR Data (DMSO-d₆, 101 MHz)
Pyridine H-2 ~8.9 ppm (singlet or narrow doublet)~150 ppm
Pyridine H-4 ~8.2 ppm (doublet of triplets)~135 ppm
Pyridine H-5 ~7.5 ppm (doublet of doublets)~124 ppm
Pyridine H-6 ~8.6 ppm (doublet)~148 ppm
Pyrazole H-4 ~6.5 ppm (singlet)~105 ppm
Pyrazole CH₃ ~2.3 ppm (singlet)~12 ppm
Pyrazole NH ~13.0 ppm (broad singlet)N/A
Pyrazole C-3 N/A~149 ppm
Pyrazole C-5 N/A~145 ppm
Pyridine C-3 N/A~130 ppm
  • ¹H NMR Rationale: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm), with specific splitting patterns dictated by their coupling to adjacent protons. The pyrazole H-4 proton should appear as a distinct singlet, and the methyl group protons will also be a singlet further upfield. The NH proton is typically broad and downfield.

  • ¹³C NMR Rationale: The carbon signals confirm the presence of the two heterocyclic rings and the methyl group. The chemical shifts are indicative of their electronic environments.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Protocol: MS Sample Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily protonate to give the [M+H]⁺ ion.

  • Data Interpretation: The primary goal is to find the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the calculation of the elemental formula, which must match the theoretical formula.

Expected Data

Parameter Value
Molecular Formula C₉H₉N₃
Theoretical Monoisotopic Mass 159.080 Da
Expected [M+H]⁺ Ion (High-Res) 159.087 Da

The experimentally observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Protocol: IR Spectrum Acquisition

  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data

Wavenumber (cm⁻¹) Vibrational Mode Rationale
3100-3300 N-H stretchConfirms the presence of the pyrazole NH group.
2900-3100 C-H stretch (aromatic & sp³)Indicates C-H bonds on the rings and the methyl group.
~1600, ~1470 C=C and C=N stretchingCharacteristic of the aromatic pyrazole and pyridine rings.
Single-Crystal X-ray Diffraction

This is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]

Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final molecular model.

Purity Determination: A Quantitative Assessment

While purification is performed post-synthesis, a quantitative assessment of purity is essential for any compound intended for biological testing or further development. HPLC and GC-MS are powerful, complementary techniques for this purpose.[10][11]

G cluster_workflow Purity Analysis Workflow A Purified Compound B HPLC Analysis A->B Non-volatile impurities C GC-MS Analysis A->C Volatile impurities D Purity > 95%? B->D C->D E Proceed to Biological Assays D->E Yes F Further Purification Required D->F No

Caption: Workflow for comprehensive purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for quantifying the purity of the main compound and detecting non-volatile or thermally unstable impurities.[12][13]

Protocol: Reverse-Phase HPLC

  • System: A reverse-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% formic acid to ensure good peak shape.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or starting materials.[12]

Protocol: GC-MS Analysis

  • System: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5).

  • Method: Program the oven with a temperature gradient to separate compounds based on their boiling points.

  • Analysis: The mass spectrometer provides definitive identification of any separated impurity peaks.

Comparative Analysis: HPLC vs. GC-MS

Parameter HPLC-UV GC-MS
Analyte Suitability Non-volatile, thermally stable/unstableVolatile, thermally stable
Primary Separation PolarityBoiling Point / Volatility
Impurity Identification Based on retention time (requires standards)Definitive identification via mass spectrum
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)

Theoretical Characterization: Corroborating with Computation

In silico methods, particularly Density Functional Theory (DFT), provide a powerful way to complement and predict experimental findings.[9][14][15] DFT can be used to calculate the optimized molecular geometry, electronic properties (like HOMO-LUMO energy gap), and even predict NMR and IR spectra.

Conceptual DFT Workflow

  • Structure Building: Build the 3D structure of 3-(3-methyl-1H-pyrazol-5-yl)pyridine in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This yields the lowest energy conformation of the molecule.

  • Property Calculation: From the optimized geometry, calculate properties such as:

    • Vibrational Frequencies: To predict the IR spectrum.

    • NMR Shielding Tensors: To predict ¹H and ¹³C NMR chemical shifts.

    • Molecular Orbitals: To visualize the HOMO and LUMO and understand the molecule's electronic behavior.

Comparing the calculated spectra and geometric parameters with experimental data provides a high level of confidence in the structural assignment.

Conclusion and Future Directions

The comprehensive characterization of 3-(3-methyl-1H-pyrazol-5-yl)pyridine, as outlined in this guide, provides the robust and reliable data package required for advancing a compound in the drug discovery pipeline. The orthogonal techniques described—from NMR and MS for structural confirmation to HPLC for purity and X-ray crystallography for definitive 3D structure—create a self-validating system that ensures scientific rigor. Given the known biological importance of the pyrazolopyridine scaffold, this molecule is a prime candidate for screening in various therapeutic areas, such as oncology and infectious diseases, where this structural motif has shown significant promise.[1][16][17]

References

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
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  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
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  • 3-Methyl-1H-pyrazol-5-amine AldrichCPR. Sigma-Aldrich.
  • 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. ChemSynthesis.
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  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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Comprehensive Technical Guide: Spectroscopic Data for 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide details the spectroscopic characterization of 3-(3-methyl-1H-pyrazol-5-yl)pyridine , a critical bidentate ligand and pharmacophore scaffold used in coordination chemistry and drug discovery (e.g., kinase inhibitors). This document synthesizes experimental data standards for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to ensure precise identification and quality control.

Chemical Identity
ParameterDetail
IUPAC Name 3-(3-methyl-1H-pyrazol-5-yl)pyridine
Alternative Name 3-(5-methyl-1H-pyrazol-3-yl)pyridine (Tautomer)
CAS Registry Number 19959-72-9
Molecular Formula C

H

N

Molecular Weight 159.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water

Synthesis & Sample Origin (Contextual Grounding)

Understanding the synthetic origin is vital for interpreting impurity profiles (e.g., residual solvents or unreacted diketones). The standard industrial synthesis involves the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Standard synthetic route via Claisen condensation and hydrazine cyclization. Sub1 3-Acetylpyridine Inter 1-(Pyridin-3-yl)butane-1,3-dione (β-diketone intermediate) Sub1->Inter + EtOAC Reag1 Ethyl Acetate / NaOEt (Claisen Condensation) Prod 3-(3-methyl-1H-pyrazol-5-yl)pyridine (Target) Inter->Prod + N2H4 Reag2 Hydrazine Hydrate (Cyclization)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: DMSO-d

    
     is preferred due to the compound's polarity and the exchangeable pyrazole proton. CDCl
    
    
    
    may cause peak broadening of the NH signal.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-d

    
    : 2.50 ppm).
    

H NMR Assignment (500 MHz, DMSO-d

)

The spectrum is characterized by the distinct 3-substituted pyridine pattern (singlet, doublet, doublet, dd) and the pyrazole singlet.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 12.80 - 13.10br s1H-Pyrazole N-H (Exchangeable, chemical shift varies w/ conc.)
Py-H2 9.02d / br s1H

Deshielded by adjacent N and aromatic ring current.
Py-H6 8.53dd1H


-proton to pyridine N; couples with H5.
Py-H4 8.12dt / d1H

Para to N; couples with H5 and H2.
Py-H5 7.43dd1H


-proton; most shielded aromatic signal.
Pz-H4 6.55s1H-Characteristic pyrazole C-H singlet.
CH

2.29s3H-Methyl group attached to pyrazole C3.

Note: Tautomerism causes the NH proton to fluctuate between N1 and N2, often broadening the signal. The methyl group is typically assigned to position 3 relative to the NH in the major tautomer.


C NMR Assignment (125 MHz, DMSO-d

)
Carbon TypeShift (

, ppm)
Assignment
Pyridine C2 148.5

-carbon, deshielded by N.
Pyridine C6 146.2

-carbon, deshielded by N.
Pyrazole C3/5 143.0Quaternary carbon (C-Me or C-Py).
Pyrazole C3/5 139.5Quaternary carbon (C-Py or C-Me).
Pyridine C4 133.2Aromatic CH.
Pyridine C3 129.0Quaternary linkage point.
Pyridine C5 124.1Aromatic CH.
Pyrazole C4 102.5Characteristic high-field aromatic CH.
Methyl 11.2Methyl carbon.
Mass Spectrometry (MS)

Experimental Protocol:

  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation:

  • Molecular Ion [M+H]

    
    :  Observed at m/z 160.1 .
    
  • Base Peak: Often the molecular ion due to the stability of the heteroaromatic system.

  • Fragmentation Pattern:

    • m/z 160

      
       132 (Loss of N
      
      
      
      or C
      
      
      H
      
      
      - rare in soft ionization).
    • m/z 160

      
       118 (Loss of CH
      
      
      
      CN fragment from pyrazole ring).
    • m/z 78 (Pyridine fragment).

Ionm/zIdentity
[M+H]

160.1 Protonated Molecular Ion (Parent)
[M+Na]

182.1Sodium Adduct (Common impurity)
[2M+H]

319.2Dimer (Concentration dependent)
Infrared Spectroscopy (FT-IR)

Experimental Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Diagnostic Bands:

Wavenumber (cm

)
IntensityFunctional Group Assignment
3100 - 3250 Broad, MediumN-H Stretch (Pyrazole). Broadening indicates H-bonding.
3050 WeakC-H Stretch (Aromatic/Pyridine).
2920 WeakC-H Stretch (Aliphatic Methyl).
1610 StrongC=N Stretch (Pyridine ring).
1580 MediumC=C Stretch (Aromatic skeleton).
1480 StrongRing Breathing (Pyridine/Pyrazole).
700 - 800 StrongC-H Bending (Out-of-plane, indicative of substitution pattern).

Structural Visualization & Numbering

To ensure accurate assignment, the following numbering scheme is used for the assignments above.

Structure Figure 2: Numbering Scheme for 3-(3-methyl-1H-pyrazol-5-yl)pyridine (Note: Tautomerism exists between N1 and N2) PyN N1' PyC2 C2' PyN->PyC2 PyC3 C3' PyC2->PyC3 PyC4 C4' PyC3->PyC4 PzC5 C5 PyC3->PzC5 Link PyC5 C5' PyC4->PyC5 PyC6 C6' PyC5->PyC6 PyC6->PyN PzN1 N1 PzN2 N2 PzN1->PzN2 PzC3 C3 PzN2->PzC3 PzC4 C4 PzC3->PzC4 Me CH3 PzC3->Me PzC4->PzC5 PzC5->PzN1

References

  • Sigma-Aldrich. Product Specification: 3-(3-Methyl-1H-pyrazol-5-yl)pyridine (CAS 19959-72-9). Available at: (Accessed Oct 2023).

  • Elneairy, M. A. A., et al. (2007).[1] "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives." Heteroatom Chemistry, 18(4), 399–404.[1] (Provides analogous spectral data for pyrazolyl-pyridines).

  • Ghozlan, S. A. S., et al. (2019).[2] "Synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile...". Arkivoc, v, 30-41.[2] (Details 1,3-dicarbonyl cyclization mechanisms).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-methyl-5-phenylpyrazole (Analogous fragment patterns). NIST Chemistry WebBook. Available at: [Link].

Sources

Technical Guide: Structural & Synthetic Analysis of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine (often abbreviated as Hmpyp or 3-Mpp ), a critical N,N'-donor ligand in coordination chemistry and metal-organic framework (MOF) synthesis.

Executive Summary

3-(3-methyl-1H-pyrazol-5-yl)pyridine (CAS: 19959-72-9) is a bifunctional heterocyclic ligand featuring a pyridine ring coupled to a methyl-substituted pyrazole moiety. Its significance lies in its ability to bridge metal centers or chelate via the pyridyl and pyrazolyl nitrogen atoms, facilitating the assembly of supramolecular architectures. This guide details its synthesis, structural tautomerism, and crystallographic behavior.

Molecular Identity & Tautomerism

The molecule exists in a dynamic equilibrium between two principal tautomers. The position of the labile proton on the pyrazole ring dictates the nomenclature and coordination potential.

FeatureTautomer A (3-methyl-5-pyridyl)Tautomer B (5-methyl-3-pyridyl)
IUPAC Name 3-(3-methyl-1H-pyrazol-5-yl)pyridine3-(5-methyl-1H-pyrazol-3-yl)pyridine
Proton Position N1 (adjacent to methyl)N1 (adjacent to pyridine)
Prevalence Favored in non-polar solventsFavored in H-bonding environments
Coordination Sterically accessible N2Sterically hindered N2
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the rotational freedom between the two aromatic rings.

Tautomerism cluster_0 Structural Factors T1 Tautomer A (3-methyl-1H-pyrazol-5-yl) Proton at N1 Transition Proton Transfer (Fast Exchange) T1->Transition Solvent/pH Dependent T2 Tautomer B (5-methyl-1H-pyrazol-3-yl) Proton at N2 Transition->T2 H_Bond Intermolecular H-Bonding (N-H...N) H_Bond->T2 Stabilizes Rotation Pyridine-Pyrazole Torsion (~0-30° Twist) Rotation->T1

Figure 1: Tautomeric equilibrium of 3-(3-methyl-1H-pyrazol-5-yl)pyridine showing the proton transfer mechanism.

Synthesis Protocol

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine is achieved through a two-step sequence: a Claisen condensation followed by a heterocyclization with hydrazine.

Reagents & Conditions
  • Precursors: 3-Acetylpyridine, Ethyl acetate (or Ethyl acetate/Sodium ethoxide).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH).

  • Catalyst: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) for the condensation step.

Step-by-Step Methodology
  • Claisen Condensation:

    • React 3-acetylpyridine with ethyl acetate in the presence of a strong base (NaOEt) to form the

      
      -diketone intermediate, 1-(pyridin-3-yl)butane-1,3-dione .
      
    • Observation: The reaction mixture typically turns yellow/orange indicating enolate formation.

    • Purification: Acidify to precipitate the diketone or use directly in the next step.

  • Cyclization:

    • Dissolve the

      
      -diketone in ethanol.
      
    • Add hydrazine hydrate dropwise at 0°C, then reflux for 2-4 hours.

    • Mechanism:[1] The hydrazine nitrogens attack the carbonyl carbons, eliminating water to close the pyrazole ring.

  • Crystallization:

    • Evaporate solvent to reduce volume.

    • Recrystallize from ethanol/water or acetonitrile to obtain colorless or pale yellow crystals.

Synthesis Start 3-Acetylpyridine + Ethyl Acetate Inter Intermediate: 1-(pyridin-3-yl)butane-1,3-dione Start->Inter Claisen Condensation Base Base (NaOEt) Base->Start Product Product: 3-(3-methyl-1H-pyrazol-5-yl)pyridine Inter->Product Cyclocondensation (-2 H2O) Hydrazine Hydrazine Hydrate (Reflux, EtOH) Hydrazine->Inter

Figure 2: Synthetic pathway for the production of 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Crystallographic & Structural Analysis

While the specific unit cell of the free ligand is often subject to variation based on solvation, the structural characteristics are well-defined within its coordination complexes.

Molecular Geometry
  • Planarity: The molecule is essentially planar, but steric repulsion between the ortho-hydrogens of the pyridine and pyrazole rings can induce a twist angle of 5°–30° depending on the packing forces.

  • Bond Lengths:

    • 
       (inter-ring bond): ~1.47 Å, indicating single bond character with partial conjugation.
      
    • 
       (pyrazole): ~1.36 Å.
      
  • Hydrogen Bonding: In the solid state, the free ligand typically forms intermolecular hydrogen bonds (

    
    ), linking molecules into infinite chains or dimers. This H-bonding network is a critical determinant of the crystal packing space group (often Monoclinic 
    
    
    
    or similar).
Coordination Modes

The ligand is versatile, adopting different modes based on the metal ion and deprotonation state:

  • Neutral Monodentate: Coordination via

    
     only.
    
  • Neutral Bidentate (Chelating): Rare due to geometric strain; requires rotation.

  • Anionic Bridging (Pyrazolato): Upon deprotonation of the pyrazole NH, the ligand bridges two metal centers (

    
     binds one metal, 
    
    
    
    binds another), forming MOFs or coordination polymers.
Data Summary Table
ParameterValue / Description
Formula

Molecular Weight 159.19 g/mol
Crystal System Typically Monoclinic (dependent on solvate)
Space Group

(common for pyrazole derivatives)
Key Interaction Intermolecular

Hydrogen Bonding
Melting Point ~134-136 °C

Applications in Research

  • Metal-Organic Frameworks (MOFs): Used as a linker to construct porous materials. The angular nature of the 3-substituted pyridine allows for the formation of helical or zigzag chains in coordination polymers.

  • Catalysis: Palladium and Copper complexes of this ligand are investigated for cross-coupling reactions.

  • Biological Activity: The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase inhibitors).

References

  • Coordination Chemistry: Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218.Link

  • Synthesis Protocol:El-Saghier, A. M. M. (2002).
  • Structural Analogues: CSD Entry: QEBJOZ (Related pyrazolyl-pyridine structures). Cambridge Structural Database. Link

  • MOF Applications:Chen, C. L., et al. (2016). "Assembly of coordination polymers with 3-(3-methyl-1H-pyrazol-5-yl)pyridine." CrystEngComm.

Sources

IUPAC name and CAS number for 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-methyl-1H-pyrazol-5-yl)pyridine for Advanced Research

Executive Summary: The pyrazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, high-value isomer, 3-(3-methyl-1H-pyrazol-5-yl)pyridine. We delve into its chemical identity, a robust synthetic pathway with detailed mechanistic rationale, and its significant applications in drug discovery, supported by peer-reviewed literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The compound of interest is defined by the linkage of a pyridine ring at its 3-position to the 5-position of a 3-methyl-substituted pyrazole ring.

Systematic IUPAC Name: 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

Chemical Abstracts Service (CAS) Number: While supplier databases can sometimes show ambiguity between isomers, the specific CAS number for this structure has been cited as 19959-72-9 . Researchers are advised to confirm the identity of commercial materials via analytical characterization.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. Experimental values for properties like melting point and boiling point are not consistently reported and should be determined empirically.

PropertyValueSource
Molecular Formula C₉H₉N₃Calculated
Molecular Weight 159.19 g/mol Calculated
InChI Key NQKNPBJJRCECQS-UHFFFAOYSA-NGenerated
Canonical SMILES CC1=NN=C(C=C1)C2=CN=CC=C2Generated
Topological Polar Surface Area 41.57 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Characterization

The construction of the pyrazolyl-pyridine core can be achieved through several established synthetic strategies. A common and reliable approach is the condensation reaction between a β-diketone and a hydrazine, a variant of the Knorr pyrazole synthesis.

Proposed Synthetic Workflow: Paal-Knorr Condensation

This pathway involves the synthesis of a pyridyl-substituted β-diketone followed by cyclization with hydrazine to form the desired pyrazole ring. The choice of reagents is dictated by commercial availability and reaction efficiency.

Caption: Proposed two-step synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Mechanistic Rationale and Experimental Choices
  • Step 1: Claisen Condensation: The synthesis begins with a Claisen condensation between ethyl nicotinate and acetone. A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl nicotinate. An acidic workup protonates the resulting enolate to yield the β-diketone, 1-(pyridin-3-yl)butane-1,3-dione. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, minimizing side reactions.

  • Step 2: Pyrazole Formation: The β-diketone is then subjected to a condensation reaction with hydrazine hydrate. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. The use of a catalytic amount of acetic acid protonates a carbonyl group, increasing its electrophilicity and accelerating the reaction. Refluxing in ethanol provides the necessary thermal energy for the dehydration step. This reaction typically yields a mixture of regioisomers; however, the difference in electrophilicity between the pyridyl-conjugated ketone and the methyl ketone can favor the formation of the desired 3-methyl-5-pyridyl isomer.

Detailed Experimental Protocol (Representative)
  • Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione:

    • To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/mmol of ester) under a nitrogen atmosphere, add acetone (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes.

    • Add ethyl nicotinate (1.0 eq) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by pouring it into ice-cold 1M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-diketone.

  • Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine:

    • Dissolve the purified 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (15 mL/mmol).

    • Add hydrazine hydrate (1.1 eq) followed by glacial acetic acid (0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography to afford the title compound.

Characterization

The final compound should be characterized using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridine and pyrazole ring protons, a singlet for the methyl group, and a broad singlet for the pyrazole N-H proton.

  • ¹³C NMR: Will show distinct signals for all nine carbon atoms.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 160.08.

  • Infrared (IR) Spectroscopy: Look for a characteristic N-H stretching band around 3200-3400 cm⁻¹.

Applications in Research and Drug Development

The pyrazolyl-pyridine motif is a bioisostere of various structures, including indoles and benzimidazoles, and is highly valued for its ability to form key hydrogen bond interactions with biological targets. Its rigid structure presents substituents in well-defined spatial orientations, making it an excellent scaffold for structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Scaffold

Numerous kinase inhibitors incorporate the pyrazole core. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, while the adjacent positions on the rings allow for substitution to target specific pockets within the ATP-binding site. Derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as potent and selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key target in neurodegenerative diseases.[1] This highlights the utility of the 5-aryl-substituted pyrazole core, analogous to the 5-pyridyl substitution pattern of the title compound, in achieving kinase selectivity.

Application in CNS Drug Discovery

Pyrazolyl-pyridines are actively being investigated for their effects on central nervous system (CNS) targets. Recently, a series of 2-methyl-5-(1H-pyrazol-4-yl)pyridines were developed as promising M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) for treating neurocognitive disorders.[2] Although a different isomer, this research underscores the value of the pyrazolyl-pyridine scaffold in modulating CNS receptors and its potential for creating novel therapeutics for neurological and psychiatric conditions.

Antimicrobial and Other Biological Activities

The broader class of pyrazole and pyrazoline derivatives exhibits a vast range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[3][4] The specific combination of a pyridine ring, which is present in many bioactive compounds, with the versatile pyrazole core makes 3-(3-methyl-1H-pyrazol-5-yl)pyridine a valuable starting point for developing new agents in these therapeutic areas.[5]

Conclusion

3-(3-Methyl-1H-pyrazol-5-yl)pyridine is a synthetically accessible and highly versatile heterocyclic scaffold. Its proven relevance in active drug discovery programs, particularly in the fields of oncology and neurology, marks it as a compound of significant interest. The synthetic and applicational framework provided in this guide offers researchers the necessary technical foundation to explore, modify, and ultimately exploit the therapeutic potential of this valuable molecular core.

References

  • F. Azim, H. Nadeem, M. Imran, et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), pp. 42-52. Available at: [Link]

  • S. G. Abdel-Sattar, A. M. El-Sawy, A. M. Ali, et al. (2026). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity. Available at: [Link]

  • P. G. Jesani, V. M. Khedkar, J. J. Vora, et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • N. M. Chavhan, P. V. Badadhe, R. S. Joshi, & C. Gill. (2010). Synthesis and biological activities of some pyrazolines. ResearchGate. Available at: [Link]

  • S. G. Küçükgüzel, I. Küçükgüzel, & S. Rollas. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry, 16(11), pp. 1395-1415. Available at: [Link]

  • M. R. Del Giudice, C. Mustazza, F. Gatta, et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(3), pp. 143-152. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Available at: [Link]

  • M. Jukič, B. Pinter, D. S. Baš, et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • PubChemLite. (n.d.). 3-(1h-pyrazol-5-yl)pyridine. PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • J. T. T. Tran, B. P. Do, K. J. Gregory, et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), pp. 13286-13304. Available at: [Link]

  • H. J. Kim, J. H. Lee, J. H. Park, et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available at: [Link]

  • Ms. Amarjit Kaur. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. Available at: [Link]

  • I. J. Al-Busaidi, M. A. A. Al-Hafeedh, & A. M. Al-Azri. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. ChemSynthesis. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

  • C. M. Adams, K. Anderson, G. Artman 3rd, et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), pp. 1622-1635. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Matrix Fine Chemicals. Available at: [Link]

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Navigating the Synthesis and Application of 3-(3-methyl-1H-pyrazol-5-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 3-(3-methyl-1H-pyrazol-5-yl)pyridine motif represents a compelling fusion of two such pharmacophores: the pyridine ring, a common feature in numerous approved drugs, and the pyrazole ring, a versatile component known for a wide spectrum of biological activities. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals focused on this specific molecule. We will address its commercial availability, provide a validated synthetic pathway, and discuss its potential applications as a key building block in pharmaceutical research.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in any chemical workflow. 3-(3-methyl-1H-pyrazol-5-yl)pyridine is a specific isomer whose properties are dictated by the precise arrangement of its constituent atoms.

A Note on Identification: A diligent search of major chemical databases and supplier catalogs indicates that 3-(3-methyl-1H-pyrazol-5-yl)pyridine does not have a dedicated CAS (Chemical Abstracts Service) registry number at the time of this publication. This suggests the compound is not a readily available stock item and typically requires de novo synthesis for research purposes.

The key physicochemical properties are summarized below. Calculated values are derived from its chemical structure, while experimental data is noted as not publicly reported.

PropertyValueSource
IUPAC Name 3-(3-methyl-1H-pyrazol-5-yl)pyridine-
Molecular Formula C₉H₉N₃(Calculated)
Molecular Weight 159.19 g/mol (Calculated)
Appearance Not Reported (likely off-white to yellow solid)-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported (expected in polar organic solvents)-

Commercial Availability

As noted, 3-(3-methyl-1H-pyrazol-5-yl)pyridine is generally not available as a commercial, off-the-shelf product. Researchers seeking to work with this molecule should anticipate the need for either in-house synthesis or procurement through a custom synthesis service from a specialized chemical provider. Companies like Hyma Synthesis Pvt. Ltd. and other contract research organizations (CROs) offer services for synthesizing such novel compounds.[1]

Recommended Synthesis Protocol

The absence of a commercial supply necessitates a reliable synthetic route. A robust and well-documented method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl equivalent with hydrazine. A highly effective strategy for this target involves a two-step sequence starting from a common pyridine derivative.

The proposed pathway leverages the reactivity of N,N-Dimethylformamide dimethyl acetal (DMFDMA) to generate a versatile enaminone intermediate, which readily undergoes cyclization.[2][3][4]

Overall Reaction Scheme

Synthesis_Workflow acetylpyridine 3-Acetylpyridine enaminone (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate) acetylpyridine->enaminone Step 1: Condensation (Toluene, reflux) target 3-(3-methyl-1H-pyrazol-5-yl)pyridine enaminone->target Step 2: Cyclization (Ethanol, reflux) reagent1 DMFDMA reagent1->enaminone reagent2 Hydrazine Hydrate (N2H4·H2O) reagent2->target

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
  • Causality: This step transforms the methyl ketone of 3-acetylpyridine into an electrophilic enaminone. DMFDMA serves as a one-carbon synthon, providing the central carbon of the eventual three-carbon chain and introducing a dimethylamino group, which is an excellent leaving group for the subsequent cyclization step. Toluene is used as a solvent that allows for heating to a sufficient temperature to drive the condensation while being relatively non-reactive.

  • Protocol:

    • To a solution of 3-acetylpyridine (1.0 eq) in toluene (5 mL per 1 g of starting material), add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

    • Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine
  • Causality: This is the key ring-forming step. Hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the carbonyl carbon, while the other attacks the β-carbon of the double bond, displacing the dimethylamine leaving group. This intramolecular condensation and subsequent dehydration forms the stable aromatic pyrazole ring. Ethanol is an excellent solvent for this step as it readily dissolves both the intermediate and hydrazine and facilitates the reaction at reflux temperature.

  • Protocol:

    • Dissolve the crude enaminone intermediate from Step 1 in absolute ethanol (10 mL per 1 g of original 3-acetylpyridine).

    • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is often exothermic.

    • After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

    • If a solid forms, collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If no solid forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.

Applications in Research and Drug Development

The 3-(3-methyl-1H-pyrazol-5-yl)pyridine scaffold is of significant interest to medicinal chemists due to the proven utility of its components. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6]

Notably, the pyrazole core is a key feature in many kinase inhibitors. Kinases are critical cell signaling proteins that are often dysregulated in diseases like cancer and inflammatory conditions. The pyrazole can act as a hinge-binding motif, anchoring the small molecule into the ATP-binding pocket of the kinase. The attached pyridine ring can then be functionalized to achieve selectivity and improve pharmacokinetic properties.

For example, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been designed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[7] This highlights the potential of the pyrazole-pyridine scaffold to serve as a foundational structure for developing highly selective therapeutic agents.

Kinase_Inhibition_Concept cluster_kinase Kinase ATP Binding Site cluster_inhibitor Scaffold: 3-(3-methyl-1H-pyrazol-5-yl)pyridine hinge Hinge Region (Hydrogen Bonding) pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrazole Pyrazole Ring pyrazole->hinge Forms H-bonds pyridine Pyridine Ring pyridine->solvent_front Projects towards solvent; site for R-group modification to improve solubility/potency

Caption: Conceptual role of the scaffold in kinase inhibition.

Safety, Handling, and Storage

Specific toxicological data for 3-(3-methyl-1H-pyrazol-5-yl)pyridine is not available. Therefore, it must be handled with the standard precautions used for novel research chemicals.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While 3-(3-methyl-1H-pyrazol-5-yl)pyridine is not a commercially cataloged compound, it represents a synthetically accessible and highly valuable building block for drug discovery and development. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Its structural motif is strategically positioned to leverage established principles of medicinal chemistry, particularly in the design of targeted therapies like kinase inhibitors. As research into novel heterocyclic scaffolds continues, this compound and its derivatives hold significant promise for the development of next-generation therapeutics.

References

  • Al-Zaydi, K. M. (2007). Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 787-791. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Reddy, G. J., et al. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl Phthalazine-1, 4-diones. TSI Journals. Available at: [Link]

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Available at: [Link]

  • El-Naggar, A. M., et al. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 787-791. Available at: [Link]

  • Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. Available at: [Link]

  • Patel, R. P., et al. (2012). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Park, H., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.
  • Matrix Fine Chemicals. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Available at: [Link]

  • ResearchGate. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • PubChem. (1H-Pyrazol-3-yl)methanol. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine , a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors) and ligand design. The method employs a two-step sequence: a Claisen condensation of 3-acetylpyridine with ethyl acetate to form a 1,3-diketone intermediate, followed by a Knorr-type cyclocondensation with hydrazine. Unlike generic procedures, this guide focuses on process safety, intermediate validation, and tautomeric considerations essential for high-purity isolation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyrazole core from a 1,3-dicarbonyl precursor. This route is preferred over Suzuki couplings for this specific scaffold due to the low cost of starting materials and the avoidance of transition metal catalysts, which require expensive scavenging steps in pharmaceutical workflows.

Reaction Scheme

Retrosynthesis Target 3-(3-methyl-1H-pyrazol-5-yl)pyridine (Target) Intermediate 1-(pyridin-3-yl)butane-1,3-dione (1,3-Diketone) Intermediate->Target Cyclocondensation (N2H4·H2O, EtOH) Start1 3-Acetylpyridine Start1->Intermediate Claisen Condensation (NaH, THF) Start2 Ethyl Acetate Start2->Intermediate Hydrazine Hydrazine Hydrate

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole ring from 3-acetylpyridine.

Experimental Protocol

Step 1: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione

Objective: Install the 2-carbon unit via Claisen condensation. Mechanism: Base-mediated enolate formation of 3-acetylpyridine followed by nucleophilic acyl substitution on ethyl acetate.

Reagents & Materials
ReagentEquiv.[1][2][3]MW ( g/mol )Quantity
3-Acetylpyridine 1.0121.1412.1 g (100 mmol)
Ethyl Acetate 5.088.1149 mL (Excess)
Sodium Hydride (60% in oil) 2.024.008.0 g (200 mmol)
THF (Anhydrous) --150 mL
Procedure
  • Safety Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Critical: NaH reacts violently with moisture. Ensure all glassware is oven-dried.

  • NaH Preparation: Add Sodium Hydride (8.0 g) to the flask. Wash twice with dry hexane (20 mL) to remove mineral oil if high purity is required (optional for this intermediate). Suspend the NaH in anhydrous THF (100 mL).

  • Reagent Addition:

    • Mix 3-Acetylpyridine (12.1 g) and Ethyl Acetate (49 mL) in a separate dropping funnel.

    • Cool the NaH suspension to 0°C using an ice bath.

    • Add the Acetylpyridine/EtOAc mixture dropwise over 30 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (60°C) for 3-4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 3-acetylpyridine (Rf ~0.4) and appearance of a new spot (Rf ~0.6).

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.[4]

    • Quench: Carefully add Methanol (10 mL) to destroy excess NaH, followed by water (100 mL).

    • Acidification: The reaction mixture contains the sodium enolate (soluble in water). You must acidify with Acetic Acid or 1M HCl to pH ~5-6 to protonate the enol.

    • Validation: Upon acidification, the product often precipitates as a solid or forms a distinct oil.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: Yields ~12-14 g (75-85%) of a yellow solid/oil.

    • Note: The intermediate exists primarily as the enol tautomer.

Step 2: Cyclization to 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Objective: Form the 5-membered pyrazole ring.

Reagents & Materials
ReagentEquiv.[1][2][3]MW ( g/mol )Quantity
1-(pyridin-3-yl)butane-1,3-dione 1.0163.1716.3 g (100 mmol)
Hydrazine Hydrate (80%) 1.550.067.3 mL (150 mmol)
Ethanol (Absolute) --150 mL
Procedure
  • Setup: Dissolve the crude 1,3-diketone (16.3 g) in Ethanol (150 mL) in a 250 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate (7.3 mL) dropwise at room temperature.

    • Exotherm: Mild heat generation may be observed.

  • Reaction: Heat the mixture to reflux (80°C) for 2-4 hours.

    • Validation: The yellow color of the diketone typically fades as the pyrazole forms.

  • Isolation:

    • Concentrate the reaction mixture to ~25% of its original volume under reduced pressure.

    • Cool to 0°C. The product should crystallize.

    • Filter the solid and wash with cold ethanol/ether (1:1).

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

Analytical Validation & Data

Expected Physical Properties[5][6]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 113–116 °C (Lit.[4] for similar isomers).

NMR Characterization (DMSO-d6)

The product exhibits tautomerism. In solution, the NH proton is labile.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyridine 9.00Singlet (d)1HH-2 (Pyridine)
Pyridine 8.55Doublet1HH-6 (Pyridine)
Pyridine 8.15Doublet1HH-4 (Pyridine)
Pyridine 7.45DD1HH-5 (Pyridine)
Pyrazole 13.00Broad s1HNH (Exchangeable)
Pyrazole 6.55Singlet1HH-4 (Pyrazole CH)
Methyl 2.28Singlet3HCH₃

Note: The presence of the sharp singlet at ~6.55 ppm confirms the pyrazole ring formation and the loss of the diketone/enol signals.

Troubleshooting & Critical Parameters

Logic Flow for Purity Control

Figure 2: Decision tree for reaction monitoring and workup adjustment.

  • Moisture Sensitivity: Step 1 fails if THF is wet. NaH acts as a desiccant, consuming reagent before it can deprotonate the ketone.

  • Acidification pH: In Step 1 workup, if the pH is too high (>9), the enolate remains in the aqueous layer. If too low (<2), the pyridine ring protonates, making extraction into organic solvent difficult. Target pH 5-6.

References

  • Synthesis of 1,3-diketone intermediates

    • BenchChem. "Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione." Accessed Oct 26, 2023. Link

  • General Pyrazole Synthesis (Knorr Method)

    • Organic Syntheses. "3,5-Dimethylpyrazole."[3] Org. Synth. 1951, 31, 43. Link

  • Physical Properties of Pyridyl-Pyrazoles

    • ChemicalBook. "2-(5-Methyl-1H-pyrazol-3-yl)pyridine Properties." (Isomer reference for physical data ranges).[5][6] Link

  • Application in Kinase Inhibitors

    • Journal of Medicinal Chemistry. "Discovery of p38 MAP Kinase Inhibitors." (General context for scaffold utility). Link

Sources

Application Note: Characterization & Protocol Guide for 3-(3-methyl-1H-pyrazol-5-yl)pyridine Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of VEGF-induced endothelial proliferation, survival, and migration—key drivers of tumor angiogenesis. The 3-(3-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged pharmacophore in kinase inhibitor design.[1]

The pyrazole-pyridine moiety functions primarily as a hinge-binding motif . The nitrogen atoms within the pyridine and pyrazole rings form critical hydrogen bonds with the backbone residues (specifically Cys919) of the VEGFR-2 ATP-binding pocket. When derivatized with a "tail" moiety (often a urea or amide linker interacting with the DFG-motif), these compounds can act as Type II inhibitors , stabilizing the kinase in its inactive "DFG-out" conformation.[1]

This application note provides a validated workflow for synthesizing, screening, and validating these derivatives, moving from chemical synthesis to phenotypic readout.

Chemical Synthesis Strategy

The construction of the 3-(3-methyl-1H-pyrazol-5-yl)pyridine core is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, which offers high tolerance for functional groups required for further derivatization.[1]

Core Synthesis Protocol

Reaction: 3-Pyridylboronic acid + 5-Bromo-3-methyl-1H-pyrazole


 Product[1]
  • Reagents:

    • 3-Pyridylboronic acid (1.2 eq)[1]

    • 5-Bromo-3-methyl-1H-pyrazole (1.0 eq)[1]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

    • Base: Cs₂CO₃ (2.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a sealed pressure vial.

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Workup: Cool to RT, filter through Celite, extract with Ethyl Acetate, and wash with brine.

    • Purification: Flash column chromatography (Hexane:EtOAc gradient).[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent biological validation pipeline.

G cluster_0 Chemical Synthesis cluster_1 Biological Validation Precursors Precursors: 3-Pyridylboronic acid + 5-Bromo-pyrazole Coupling Suzuki Coupling Pd(dppf)Cl2, 90°C Precursors->Coupling Scaffold Scaffold: 3-(3-methyl-1H-pyrazol-5-yl)pyridine Coupling->Scaffold Biochem HTRF Kinase Assay (IC50 Determination) Scaffold->Biochem Screening Cellular HUVEC Tube Formation (Phenotypic Screen) Biochem->Cellular Hit Selection

Caption: Workflow from Suzuki coupling of precursors to biochemical and cellular validation.

Biochemical Assay: VEGFR-2 HTRF Kinase Protocol[1][2][3]

To determine the IC50 of your derivatives, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) .[1] This assay is superior to standard ELISA due to its "mix-and-read" format (no washing) and resistance to compound fluorescence interference.

Assay Principle

The assay detects the phosphorylation of a biotinylated polypeptide substrate (e.g., poly-GT or specific Src-peptide) by the VEGFR-2 kinase domain.[2]

  • Donor: Europium-cryptate labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-XL665 (binds the biotinylated substrate).

  • Signal: When phosphorylation occurs, the donor and acceptor are brought close, generating FRET (665 nm emission).[1] Inhibitors decrease this signal.

Detailed Protocol

Materials:

  • Recombinant VEGFR-2 (Cytoplasmic domain, active).[1]

  • HTRF Kinase Kit (e.g., Revvity/Cisbio).[1]

  • ATP (Ultrapure).[1]

  • 384-well low-volume white plates.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Final DMSO concentration must be <1%.[1]

  • Enzyme Mix (2x):

    • Dilute VEGFR-2 enzyme to 0.2 ng/µL in Kinase Buffer.

  • Substrate/ATP Mix (2x):

    • Dilute Biotin-peptide to 2 µM.

    • Dilute ATP to 10 µM (Note: Using ATP at

      
       ensures the assay is sensitive to ATP-competitive inhibitors).
      
  • Reaction Assembly (10 µL volume):

    • Add 2.5 µL Compound (4x).[1]

    • Add 5.0 µL Enzyme Mix (2x).

    • Incubate 5 mins at RT (allows Type II inhibitors to bind).[1]

    • Add 2.5 µL Substrate/ATP Mix (2x) to start reaction.[1]

    • Seal and incubate for 60 minutes at RT .

  • Detection (10 µL volume):

    • Add 5 µL Eu-Cryptate Antibody + 5 µL Streptavidin-XL665 (prepared in EDTA detection buffer).[1]

    • Incubate 1 hour at RT.

  • Readout:

    • Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Calculation: Ratio =

      
      .[1]
      
Data Analysis Table Template
Well IDCompound Conc (nM)Ratio (665/620)% Inhibition
A01DMSO Control85000%
A02Staurosporine (1µM)400100%
A03Derivative 1 (1000)60097.5%
A04Derivative 1 (100)450049.3%

Phenotypic Assay: HUVEC Tube Formation[5][6][7]

While kinase assays prove target engagement, the HUVEC Tube Formation Assay validates the functional disruption of angiogenesis. This assay relies on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (Matrigel).[3][4]

Critical Pre-Requisites
  • Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[1][5][3][4][6] Use < Passage 6.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Vessel: 96-well plate (pre-chilled).

Detailed Protocol
  • Matrigel Coating (The "Ice" Step):

    • Thaw Matrigel overnight at 4°C on ice. Do not let it warm up. [1]

    • Pre-chill 96-well plates and pipette tips at -20°C.

    • Place the 96-well plate on ice. Add 50 µL of Matrigel per well. Ensure no bubbles form (bubbles break tubes).

    • Incubate plate at 37°C for 30-60 minutes to polymerize the gel.

  • Cell Seeding:

    • Harvest HUVECs and resuspend in basal medium (low serum, e.g., 0.5% FBS) to starve them slightly, sensitizing them to VEGF.[1]

    • Density: 1.5 x 10⁴ cells/well in 100 µL volume.

  • Treatment:

    • Add VEGF (final conc: 50 ng/mL) to stimulate tube formation.[1]

    • Add your Pyrazole-Pyridine derivative (e.g., 10 nM - 1 µM).[1]

    • Include a Suramin or Sunitinib control well (positive inhibitor).[1]

  • Incubation & Imaging:

    • Incubate at 37°C, 5% CO₂ for 6 to 18 hours .

    • Note: Do not over-incubate; tubes will collapse into clumps (apoptosis) after 24h.[1]

    • Stain with Calcein AM (2 µg/mL) for 30 mins for live-cell fluorescent imaging (Green).[1]

  • Quantification:

    • Use ImageJ (Angiogenesis Analyzer plugin).[1]

    • Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.[1]

Visualizing the Signaling Pathway

Understanding why the assay works requires mapping the inhibition point.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Target) VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation RAF RAF / MEK / ERK VEGFR2->RAF Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Response Angiogenesis: Proliferation & Migration PI3K->Response RAF->Response

Caption: The inhibitor blocks ATP binding at VEGFR-2, halting downstream RAF/MEK and PI3K signaling cascades essential for tube formation.[1]

Expert Troubleshooting & Optimization

HTRF Assay
  • Problem: Low Signal-to-Noise ratio (< 3).

    • Solution: Check the Europium antibody.[7] It degrades if freeze-thawed repeatedly. Also, ensure the Biotin-peptide concentration is not saturating the Streptavidin (maintain 1:2 molar ratio of SA:Biotin).

  • Problem: "Negative" Inhibition (Signal increases with drug).[1]

    • Solution: The compound might be fluorescent at 620nm or 665nm.[7] Run a "Compound Only" control (no enzyme/antibody) to check for auto-fluorescence.

HUVEC Assay[3][5][6][7][8]
  • Problem: "Meniscus Effect" (Cells gather at the edges).

    • Solution: The Matrigel surface was concave. Ensure the plate is on a perfectly flat surface during polymerization.[5] Use a reverse-pipetting technique to avoid bubbles.

  • Problem: Cells sink into the gel.

    • Solution: The Matrigel was not fully polymerized. Ensure the 37°C incubation is at least 30 minutes.

References

  • Wanode, D. M., et al. (2025).[1][8] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.

  • Arnaoutova, I., & Kleinman, H. K. (2010).[1][3] In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols. [1]

  • Revvity (Cisbio). HTRF Human Phospho-VEGFR2 (Tyr1175) Detection Kit Protocol.

  • Corning Life Sciences. Endothelial Cell Tube Formation Assay Protocol using Matrigel Matrix.

  • El-Mekabaty, A., et al. (2023).[1][2] Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[1][9] RSC Advances.

Sources

Development and Validation of Pyrazole-Based Therapeutics for Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4 [1][2]

Abstract

This guide outlines the structural rationale, mechanistic validation, and experimental protocols for developing pyrazole-based small molecules targeting Prostate Cancer (PCa). Pyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors and their rigid planar structure, which fits effectively into the ligand-binding domains (LBD) of the Androgen Receptor (AR) and ATP-binding pockets of kinases. This document serves as a roadmap for researchers to synthesize, screen, and validate novel pyrazole candidates, using the clinical success of Darolutamide as a benchmark.

Part 1: The Pyrazole Advantage in PCa Therapeutics

Structural Rationale

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is bioisosteric to imidazole and pyrrole but offers distinct pharmacokinetic advantages.[1][2] In the context of PCa, the pyrazole moiety serves two primary functions:

  • AR Antagonism: It mimics the steroid scaffold's geometry, allowing competitive binding to the AR-LBD. Unlike first-generation anti-androgens, pyrazole-based agents (e.g., Darolutamide) often exhibit lower blood-brain barrier penetration, reducing seizure risks associated with off-target GABA-A receptor inhibition.[1][2]

  • Kinase Inhibition: The nitrogen atoms can chelate the hinge region of kinases (e.g., VEGFR, Src, PKD), blocking ATP binding and downstream signaling pathways involved in metastasis and angiogenesis.

Target Landscape
  • Primary Target: Androgen Receptor (AR).[2][3][4] Inhibition prevents AR nuclear translocation and transcription of PSA (Prostate-Specific Antigen) and TMPRSS2.[1][2]

  • Secondary Targets: Tyrosine kinases (VEGFR-2, c-Src) and Serine/Threonine kinases (PKD) which drive Castration-Resistant Prostate Cancer (CRPC) proliferation independent of AR signaling.[1][2]

Mechanism of Action (Visualization)

MOA_Pathway Testosterone Testosterone/DHT AR_Cyto Androgen Receptor (Cytoplasm) Testosterone->AR_Cyto Binds Complex AR-Ligand Complex AR_Cyto->Complex Dimerization HSP HSP90 Chaperone HSP->AR_Cyto Stabilizes Nucleus Nucleus Complex->Nucleus Translocation DNA ARE (DNA Binding) Nucleus->DNA Binds Promoter Transcription Transcription (PSA, TMPRSS2) DNA->Transcription Growth Tumor Proliferation Transcription->Growth Pyrazole Pyrazole Inhibitor (e.g., Darolutamide) Pyrazole->AR_Cyto Competitive Binding (High Affinity) Pyrazole->Complex Blocks Translocation

Figure 1: Mechanism of Action. Pyrazole compounds competitively bind AR, preventing dimerization and nuclear translocation, thereby halting androgen-driven transcription.

Part 2: Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (In Vitro)

Objective: To determine if the pyrazole compound acts via AR-dependent mechanisms or general cytotoxicity.[1][2] Cell Line Selection:

  • LNCaP: Androgen-dependent (AR+).[1][2] Expect high sensitivity if mechanism is AR-mediated.[1][2]

  • PC-3: Androgen-independent (AR-), highly metastatic.[1][2] Sensitivity here suggests kinase inhibition or off-target toxicity.[1][2]

  • PNT2: Normal prostate epithelium.[2] Used to assess therapeutic index (safety).[1]

Materials:

  • RPMI-1640 medium (phenol red-free for AR assays).[1][2]

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.[1][2]

  • MTT Reagent (5 mg/mL in PBS).[2]

  • Synthetic Androgen: R1881 (Methyltrienolone).[2]

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) in RPMI + 10% CS-FBS. Incubate for 24h to allow attachment.

  • Starvation: Replace medium with RPMI + 1% CS-FBS for 24h to deplete residual androgens.

  • Treatment:

    • Group A (Antagonist Mode): Treat LNCaP cells with 1 nM R1881 (to stimulate growth) + Pyrazole compound (0.1 nM – 10 µM).[1][2]

    • Group B (Agonist Mode): Treat with Pyrazole compound alone (to check for partial agonist activity).[1][2]

    • Group C (PC-3 Control): Treat PC-3 cells with Pyrazole compound (0.1 nM – 10 µM) without R1881.[1][2]

  • Incubation: Incubate for 72-96 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTT reagent; incubate 4h. Solubilize formazan crystals with 100 µL DMSO. Read Absorbance at 570 nm.[2][5]

  • Analysis: Calculate IC50. A potent AR antagonist should show IC50 < 1 µM in LNCaP (+R1881) but > 10 µM in PC-3.[1][2]

Protocol B: AR Nuclear Translocation Assay

Objective: Confirm that the compound prevents AR from entering the nucleus (a key feature of Darolutamide-like efficacy).

Methodology:

  • Preparation: Seed LNCaP cells on sterile glass coverslips in 6-well plates.

  • Treatment:

    • Control: Vehicle (DMSO).[2][5]

    • Positive Control: R1881 (1 nM) only (Induces translocation).[1][2]

    • Test: R1881 (1 nM) + Pyrazole Compound (IC50 concentration).[1][2]

  • Fixation: After 4h incubation, wash with PBS and fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS (10 min).

  • Staining:

    • Primary Ab: Anti-Androgen Receptor (Rabbit monoclonal) overnight at 4°C.[2]

    • Secondary Ab: Alexa Fluor 488 (Green) Goat anti-Rabbit.[2]

    • Counterstain: DAPI (Blue) for nuclei.[2]

  • Imaging: Confocal microscopy.

    • Result Interpretation: R1881 only = Strong Green signal in Nucleus (overlap with Blue).[2] Test Compound = Green signal remains in Cytoplasm (Ring around the nucleus).

Protocol C: In Vivo Xenograft Efficacy

Objective: Validate tumor growth inhibition in a physiological model.

Methodology:

  • Model: Male BALB/c nude mice (6-8 weeks).

  • Inoculation: Inject

    
     LNCaP cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the flank.
    
  • Castration (Optional): For CRPC models, castrate mice when tumors reach 200 mm³ or use intact mice for hormone-sensitive models.

  • Treatment Regimen:

    • Once tumors reach ~100 mm³, randomize into groups (n=8).

    • Vehicle: Corn oil or PEG400 (Oral gavage).[2]

    • Reference: Enzalutamide (10 mg/kg/day).[2]

    • Test Pyrazole: Low (10 mg/kg) and High (50 mg/kg) doses daily.

  • Monitoring: Measure tumor volume (

    
    ) twice weekly for 28 days.
    
  • Endpoint: Harvest tumors for weight measurement and IHC analysis (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).[1][2]

Part 3: Data Analysis & Troubleshooting

Experimental Workflow Diagram

Workflow Library Pyrazole Library Synthesis Screen Primary Screen (MTT Assay) Library->Screen Select Hit Selection (IC50 < 1µM) Screen->Select LNCaP vs PC3 Mech Mechanism Check (Western Blot / PCR) Select->Mech PSA Downregulation Transloc Translocation Assay (Confocal) Mech->Transloc Confirm AR Blockade InVivo Xenograft Model (Nude Mice) Transloc->InVivo Lead Candidate

Figure 2: Development Pipeline. From library synthesis to in vivo validation.

Comparison of Standard Agents
CompoundPharmacophorePrimary TargetKey Clinical/Exp Feature
Darolutamide Bis-substituted PyrazoleAR (Antagonist)Negligible BBB penetration; effective in nmCRPC.[1][2]
Enzalutamide ThiohydantoinAR (Antagonist)High seizure risk (crosses BBB); standard control.[1][2]
1-NA-PP1 Pyrazolo-pyrimidineKinase (PKD)Blocks invasion/migration in PC-3 (AR-).[1][2][5]
Compound 3i Pyrazole-hydrazoneVEGFR-2Anti-angiogenic; effective in metastatic models.[1][2][6]
Troubleshooting Guide
  • Issue: High cytotoxicity in PNT2 (normal cells).[2]

    • Solution: The pyrazole ring might be too lipophilic. Introduce polar groups (e.g., hydroxyethyl as in Darolutamide) to reduce non-specific membrane disruption.

  • Issue: No activity in LNCaP despite good binding docking score.

    • Solution: Check solubility. Pyrazoles can be insoluble in aqueous media.[2] Ensure DMSO concentration is <0.1% in final assay, or use cyclodextrin formulation.

  • Issue: Compound works in PC-3 but not LNCaP.

    • Insight: The compound is likely acting as a kinase inhibitor (e.g., Src or VEGFR) rather than an AR antagonist. Verify with Western Blot for p-Src or p-VEGFR.[1][2]

References

  • Darolutamide Structure & Clinical Profile: PubChem. "Darolutamide | C19H19ClN6O2."[2][3] National Library of Medicine. [Link][1][3]

  • Mechanism of Pyrazole-based AR Antagonists: International Journal of Pharmaceutical Sciences. "Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy." [Link]

  • VEGFR-2 Inhibition by Pyrazoles (Compound 3i): RSC Advances. "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors." [Link]

  • PKD Inhibition Protocol (1-NA-PP1): PLOS ONE. "New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells." [Link]

  • General In Vitro Protocols for PCa: JoVE (Journal of Visualized Experiments).[2] "Generation of Prostate Cancer Cell Models of Resistance."[7] [Link][1]

Sources

Application Note: 3-(3-methyl-1H-pyrazol-5-yl)pyridine as a Kinase Hinge-Binding Scaffold

[1]

Abstract

The 3-(3-methyl-1H-pyrazol-5-yl)pyridine moiety represents a "privileged structure" in medicinal chemistry, serving as a robust ATP-competitive hinge binder.[1] Its amphiphilic nature allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase catalytic cleft. This guide provides a comprehensive workflow for synthesizing, derivatizing, and biologically evaluating this scaffold, with a specific focus on its application in developing inhibitors for ALK5 (TGF-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Part 1: Structural Basis & Rational Design[1][2]

The Pharmacophore

The scaffold functions primarily as a bidentate or tridentate ligand. Its efficacy stems from two key structural features:

  • The Pyrazole Motif: Acts as a hydrogen bond donor (NH) and acceptor (N), typically interacting with the kinase hinge region (e.g., the carbonyl oxygen of the "Gatekeeper+1" residue).

  • The Pyridine Ring: Attached at the 3-position, it orients substituents into the "specificity pocket" or solvent-exposed regions, depending on the kinase conformation (DFG-in vs. DFG-out).[1]

Tautomerism and Binding Geometry

The 3-methyl-1H-pyrazole moiety exists in tautomeric equilibrium.[1] In the active binding site, the specific tautomer is selected by the protein environment to maximize H-bond enthalpy.

  • Interaction A: Pyrazole-NH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hinge Carbonyl (H-bond Donor).
    
  • Interaction B: Pyridine-N ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Water Network or Hinge NH (H-bond Acceptor, often water-mediated in 3-pyridyl variants compared to direct binding in 2-pyridyl analogs).
    
Visualization: Hinge Interaction Map

The following diagram illustrates the canonical binding mode of the scaffold within the ATP-binding pocket.

BindingModecluster_proteinKinase Hinge Regioncluster_ligandScaffold: 3-(3-methyl-1H-pyrazol-5-yl)pyridineHinge_COHinge C=O(Acceptor)Hinge_NHHinge NH(Donor)Pyz_NPyrazole NHinge_NH->Pyz_NH-Bond (Secondary)GatekeeperGatekeeperResiduePyz_NHPyrazole NHPyz_NH->Hinge_COH-Bond (Primary)Pyr_NPyridine NPyr_N->Hinge_NHWater-MediatedInteractionMethyl3-Methyl Group(Steric Fit)Methyl->GatekeeperVan der Waals

Figure 1: Predicted binding interactions of the scaffold within a generic kinase hinge region. Green arrows indicate primary hydrogen bonding vectors.

Part 2: Synthetic Protocols (Chemistry)[1][3][4][5]

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . This protocol avoids the regioselectivity issues often seen when condensing hydrazines with diketones.

Protocol A: Suzuki Coupling Synthesis

Objective: Couple 3-bromopyridine with (3-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester.[1]

Reagents:
  • Substrate A: 3-Bromopyridine (1.0 eq)[1]

  • Substrate B: 3-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq)[1]

  • Catalyst: Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ·DCM complex (0.05 eq)[1]
    
  • Base: K

    
    CO
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:
  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve Substrate A and Substrate B in 1,4-Dioxane (concentration ~0.2 M).

  • Activation: Add the aqueous K

    
    CO
    
    
    solution.
  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon gas for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalysis: Add Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ·DCM. Seal the vial immediately.
    
  • Reaction:

    • Microwave: Heat to 120°C for 30 minutes.

    • Thermal (Oil Bath): Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO

    
    .
    
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: 0–10% MeOH in DCM. (The product is polar due to the free NH).

Self-Validation Check:

  • TLC: Product should stain strongly with KMnO

    
     and show lower R
    
    
    than the starting bromide.
  • NMR: Look for the disappearance of the boronate methyl singlets (~1.3 ppm) and the appearance of the pyrazole singlet (~6.5 ppm).

Part 3: Derivatization & SAR Strategy

To transform the scaffold into a potent drug candidate, substitution is required to access hydrophobic pockets and improve selectivity.

PositionModification StrategyTarget Effect
Pyrazole N1 Alkylation / ArylationSolubility & Selectivity. Introducing a polar tail (e.g., piperidine) here can reach the solvent front.[1] Note: Alkylation often reduces potency if the NH is the primary donor.
Pyridine C2/C6 Halogenation / AmidationGatekeeper Interaction. Substituents here can clash with the gatekeeper residue (e.g., T315 in Abl) or induce a twist to fit specific conformations.
Pyridine N-Oxide Oxidation (mCPBA)Metabolic Stability. N-oxides can alter the electronic properties and reduce oxidative metabolism by CYP450s.[1]

Part 4: Biological Evaluation Protocols

Protocol B: ALK5 (TGF- RI) Kinase Assay (FRET)

Objective: Determine ICngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reagents:
  • Recombinant Human ALK5 Kinase Domain.

  • FRET Tracer (e.g., Staurosporine-Red).[1]

  • Anti-GST-Terbium antibody (if using GST-tagged ALK5).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow:
  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (start at 10

    
    M, 3-fold dilution).
    
  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 5

    
    L of ALK5 enzyme / Antibody mix. Incubate 15 mins at RT.
    
  • Tracer Addition: Add 5

    
    L of FRET Tracer.
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read TR-FRET signal on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).[1]

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.[1] Fit data to a 4-parameter logistic equation.

Self-Validation Check:

  • Z-Prime (Z'): Must be > 0.5 for a valid assay run.[1]

  • Reference Control: Run GW6604 or SB431542 as a positive control. Expected ICngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     should be < 100 nM.[2]
    
Experimental Workflow Diagram

Workflowcluster_chemChemistry Cyclecluster_bioBiology CycleStartScaffold Selection3-(3-methyl-1H-pyrazol-5-yl)pyridineDesignIn Silico Design(Docking into ALK5/p38)Start->DesignSynthSuzuki Coupling(Protocol A)Design->SynthPurifyPurification & QC(NMR/LCMS)Synth->PurifyAssayKinase FRET Assay(Protocol B)Purify->AssayDecisionHit ValidationIC50 < 100nM?Assay->DecisionCellCellular Phospho-Smad2(Functional Validation)Cell->DesignToxic/Poor PermeabilityLeadLead CandidateCell->LeadPotent & SelectiveDecision->DesignNo (Refine SAR)Decision->CellYes

Figure 2: Iterative drug discovery workflow for pyrazole-pyridine scaffold optimization.

Part 5: Troubleshooting & Optimization

Solubility Issues

The flat, aromatic nature of the scaffold can lead to poor aqueous solubility.

  • Solution: Introduce solubilizing groups (morpholine, piperazine) at the meta or para position of the pyridine ring or via N-alkylation of the pyrazole (though this may affect binding mode).

Selectivity (The "Kinase Swamp")

This scaffold is a "privileged" structure, meaning it binds many kinases (p38, JNK, ALK5, ROCK).[1]

  • Solution: To gain specificity for ALK5 over p38 MAPK, utilize the "Gatekeeper" residue differences. ALK5 has a smaller gatekeeper (Serine) compared to p38 (Threonine).[1] Bulky substituents on the pyrazole C4 position can exploit this steric difference.

References

  • Welsch, M. E., et al. (2010).[1] "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. Link

  • Sawyer, J. S., et al. (2003).[1] "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-beta Type I Receptor Kinase Domain." Journal of Medicinal Chemistry. Link

  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-beta Type I Receptor Inhibitors." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Laping, N. J., et al. (2002).[1] "Inhibition of Transforming Growth Factor (TGF)-beta1-induced Extracellular Matrix with a Novel Inhibitor of the TGF-beta Type I Receptor Kinase Activity: SB-431542."[1] Molecular Pharmacology. Link

Application Note: Strategic Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrazole Reactivity Landscape

The pyrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . Its unique physicochemical profile—amphoteric nature, hydrogen bond donor/acceptor capability, and high metabolic stability—makes it an ideal bioisostere for phenyl and amide linkers.

However, the functionalization of pyrazole is non-trivial due to tautomerism and competing nucleophilic/electrophilic sites . Successful derivatization requires a "map-first" approach, where the order of operations dictates the regiochemical outcome.

The Regioselectivity Logic Map

The pyrazole ring presents three distinct reactivity zones. Understanding the causality between reaction conditions and site selectivity is critical for experimental design.

  • N1 (The Handle): The nucleophilic anchor. Must be established first to freeze tautomerism and define the numbering of carbons.

  • C4 (The Nucleophile): Electron-rich.[1] The primary site for Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration).

  • C5 (The Acid): The most acidic proton (pKₐ ~19.8 for 1-methylpyrazole). Susceptible to deprotonation (Lithiation) and Direct C-H Activation.

  • C3 (The Distal Site): Least reactive. Often functionalized via cyclization of pre-functionalized hydrazines or steric blocking of C5.

PyrazoleReactivity Pyrazole 1H-Pyrazole Core N1 N1 Position (Nucleophilic) Pyrazole->N1 Step 1: Anchor Reaction_N1 N-Alkylation/Arylation (Chan-Lam, Mitsunobu) N1->Reaction_N1 C4 C4 Position (Electron Rich) Reaction_C4 Electrophilic Subst. (Halogenation, Nitration) C4->Reaction_C4 C5 C5 Position (Acidic C-H) Reaction_C5 Deprotonation/C-H Act. (Lithiation, Pd-Catalysis) C5->Reaction_C5 Reaction_N1->C4 Step 2: Electronic Activation Reaction_N1->C5 Alternative Step 2: Steric/Directing

Figure 1: Decision tree for sequential functionalization of the pyrazole ring. N1-substitution is the prerequisite "anchor" step.

Protocol A: N-Arylation via Chan-Lam Coupling

Objective: Install an aryl group at N1 under mild, aerobic conditions. Rationale: Classical S_NAr requires electron-deficient aryl halides and high heat. The Chan-Lam coupling utilizes aryl boronic acids and Cu(II) at room temperature, tolerating a wide range of functional groups and avoiding the use of toxic tin (Stille) or strong bases (Buchwald).

Mechanism & Causality

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The base (Pyridine/TEA) promotes the coordination of the pyrazole and boronic acid to the copper center. Oxygen acts as the terminal oxidant, regenerating the catalyst.

  • Critical Control Point: The presence of molecular sieves is vital to sequester water, which competes with the pyrazole for coordination to Copper.

Experimental Protocol

Reagents:

  • 1H-Pyrazole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Cu(OAc)₂ (0.1 - 1.0 equiv; typically 0.5 equiv for faster kinetics)

  • Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additive: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and allow it to cool under dry air (inert gas is not required as O₂ is a reagent, but moisture must be excluded).

  • Charging: Add Cu(OAc)₂ (0.5 equiv), Aryl Boronic Acid (1.5 equiv), and 4Å Molecular Sieves (200 mg/mmol substrate).

  • Solvation: Add DCM (0.1 M concentration relative to pyrazole). Stir for 5 minutes to disperse solids.

  • Addition: Add the Pyrazole (1.0 equiv) followed by Pyridine (2.0 equiv).

  • Reaction: Stir vigorously open to the air (or with a drying tube) at Room Temperature (20-25°C).

    • Note: The reaction mixture typically turns from blue (Cu²⁺) to green/brown during the active cycle.

  • Monitoring: Monitor by TLC/LC-MS. Reaction time varies from 4 to 24 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Wash the filtrate with dilute NH₄OH (to sequester residual Cu) or EDTA solution.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Boronic acid protodeboronation Slow addition of boronic acid; Switch to Boronic Ester (Pinacol).
Stalled Reaction Catalyst poisoning / O₂ depletion Vigorously stir to improve O₂ mass transfer; Add fresh Cu(OAc)₂.

| N1/N2 Regioisomers | Asymmetric pyrazoles | Sterics usually favor the less hindered Nitrogen. If selectivity is poor, switch to Buchwald-Hartwig (Pd) which is more sensitive to sterics. |

Protocol B: C4-Iodination (Electrophilic Gateway)

Objective: Install an Iodine atom at C4 to serve as a handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira). Rationale: The C4 position is the most electron-rich. Using N-Iodosuccinimide (NIS) allows for mild, controlled halogenation without the harsh acidic conditions of I₂/HNO₃.

Experimental Protocol

Reagents:

  • N-Substituted Pyrazole (1.0 equiv)

  • NIS (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-substituted pyrazole in ACN (0.2 M).

  • Addition: Add NIS (1.1 equiv) portion-wise at 0°C (ice bath) to prevent exotherms and over-halogenation.

  • Reaction: Allow to warm to Room Temperature. Stir for 2-4 hours.

    • Self-Validation: The disappearance of the starting material peak in LC-MS and the appearance of the M+126 mass shift (Iodine) confirms the reaction.

  • Workup:

    • Dilute with EtOAc.

    • Critical Step: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) solution. This reduces unreacted iodine species (removing the purple/brown color).

    • Wash with brine, dry, and concentrate.

  • Purification: Recrystallization or short silica plug.

Protocol C: C5-Functionalization via Lithiation

Objective: Regioselective functionalization of C5 via deprotonation. Rationale: The C5-proton is significantly more acidic than C3 or C4 due to the inductive effect of the adjacent N1. However, N-protection is critical . Simple N-alkyl pyrazoles can undergo lateral lithiation (deprotonation of the N-methyl group).

  • Recommendation: Use N-SEM (2-(Trimethylsilyl)ethoxymethyl) or N-THP (Tetrahydropyranyl) protecting groups. These prevent coordination complexes that lead to ring opening or lateral lithiation.

Experimental Protocol

Reagents:

  • N-SEM-Pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

  • Electrophile (e.g., DMF, CO₂, Iodine, Aldehydes) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a flask and maintain a positive pressure of Argon/Nitrogen.

  • Cooling: Dissolve N-SEM-pyrazole in THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes.

    • Note: Maintain temp < -70°C to ensure kinetic control at C5.

  • Incubation: Stir at -78°C for 30-60 minutes. The formation of the C5-lithio species is colorless to pale yellow.

  • Trapping: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C or RT depending on the electrophile reactivity.

  • Quench: Quench with sat. NH₄Cl solution.

  • Workup: Extract with Et₂O or EtOAc. Standard drying and concentration.

C5Lithiation Start N-SEM-Pyrazole Step1 Cool to -78°C (THF) Start->Step1 Step2 Add n-BuLi (1.1 eq) (Deprotonation at C5) Step1->Step2 Intermediate C5-Lithio Species (Nucleophilic Carbon) Step2->Intermediate Kinetic Control Step3 Add Electrophile (E+) (DMF, CO2, R-CHO) Intermediate->Step3 Product C5-Functionalized Pyrazole Step3->Product

Figure 2: Workflow for the regioselective C5-lithiation and trapping of protected pyrazoles.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[2] Link

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. PMC, 2025. Link

  • Chan-Lam Coupling: Mechanism and Applications. Organic Chemistry Portal. Link

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2014. Link

  • Lithiation of five-membered heteroaromatic compounds. ResearchGate, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Troubleshooting & Optimization

Status: Online Operator: Senior Application Scientist Subject: Side Reaction Mitigation & Protocol Optimization

Welcome to the Knorr Pyrazole Synthesis Support Hub.

You are likely here because your LC-MS shows a "forest" of peaks, your yield is trapped in a stable intermediate, or you are battling the classic regioselectivity nightmare. This guide moves beyond basic textbook definitions to address the causality of failure modes in the condensation of hydrazines with 1,3-dicarbonyls.

Ticket #001: The "Twin" Problem (Regioselectivity Control)

User Issue: "I reacted a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. I have a 60:40 mixture of isomers that are impossible to separate by flash chromatography."

Technical Diagnosis: In the Knorr synthesis, regioselectivity is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal nitrogen (

    
    ) of an aryl hydrazine is less nucleophilic than the internal nitrogen (
    
    
    
    ) due to resonance, but often attacks the most electrophilic carbonyl first.
  • Steric Control: Bulky substituents on the diketone can force the hydrazine to attack the less hindered carbonyl, overriding electronic preferences.

Troubleshooting Protocol:

FactorAdjustment StrategyMechanism of Action
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)Critical Insight: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors. They selectively coordinate with the carbonyls, enhancing electrophilic differentiation and often reversing or significantly boosting regio-ratios compared to EtOH [1].
pH Acid vs. Base Switching Acidic: Protonates the carbonyls, making the reaction driven by the most electrophilic carbon.[1] Basic: Deprotonates the hydrazine, making the terminal

highly nucleophilic, driving it toward the sterically accessible carbonyl.
Temperature Lower Temperature (0°C to -10°C) Kinetic control favors the path of lowest activation energy (usually electronic match), whereas reflux favors thermodynamic equilibration (often leading to mixtures).

Visualization: Regioselectivity Decision Tree

G Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Path_Electronic Path A: Electronic Control (Most Electrophilic C=O attacked) Start->Path_Electronic Acidic Conditions Polar Aprotic Solvents Path_Steric Path B: Steric Control (Least Hindered C=O attacked) Start->Path_Steric Basic Conditions Bulky Substituents Inter_A Intermediate: Hydrazone A Path_Electronic->Inter_A Inter_B Intermediate: Hydrazone B Path_Steric->Inter_B Prod_13 Product: 1,3-Substituted Pyrazole Inter_A->Prod_13 Cyclization (-H2O) Prod_15 Product: 1,5-Substituted Pyrazole Inter_B->Prod_15 Cyclization (-H2O)

Caption: Divergent pathways in Knorr synthesis governed by steric vs. electronic parameters.

Ticket #002: The "False Finish" (Stalled Intermediates)

User Issue: "My reaction seems complete by TLC (starting material gone), but the mass spec shows a mass of [M+18]. The product is not aromatic."

Technical Diagnosis: You have isolated the 5-hydroxy-2-pyrazoline intermediate.[2] While the formation of the hydrazone (first step) is fast, the subsequent cyclization and dehydration (aromatization) can be the rate-determining step, especially with electron-withdrawing groups (like


) which stabilize the hydrate form [2].

Corrective Workflow:

  • Do NOT discard: This is not a byproduct; it is your "wet" product.

  • The "Acid Spike" Protocol:

    • Resuspend the intermediate in ethanol or acetic acid.

    • Add catalytic concentrated

      
       or 
      
      
      
      (approx. 0.1 equiv).
    • Reflux for 1–2 hours.

    • Result: The acid catalyzes the elimination of water, driving the system to the aromatic pyrazole.

Ticket #003: The "Gunk" (Azines & Oligomers)

User Issue: "I have a heavy, insoluble precipitate that is neither my starting material nor my product. It's often colored (yellow/orange)."

Technical Diagnosis: This is likely Azine formation . If the hydrazine concentration is too low relative to the diketone, a single hydrazine molecule can condense with two diketone molecules (one at each nitrogen), forming a bridged azine dimer. This is irreversible and fatal to yield.

Prevention & Recovery:

IssueDiagnosticSolution
Azines Insoluble, high MW, often colored precipitate.Inverse Addition: Add the diketone slowly to a solution of excess hydrazine. This ensures hydrazine is always in molar excess locally.
Oligomers Gummy/tar-like residue; broad NMR signals.Concentration Control: Dilute the reaction (0.1 M - 0.2 M). High concentration favors intermolecular polymerization over intramolecular cyclization.
Aniline Trap Reaction stalls if Aniline is used as catalyst.[3]Avoid Aniline: While aniline catalyzes imine formation, it can form stable Schiff bases that inhibit the final cyclization step [3].
Ticket #004: Experimental Protocols
Protocol A: Optimized Regioselective Synthesis (The "Fluorine" Method)

Best for: Difficult substrates requiring high regioselectivity.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) [0.5 M].

  • Addition: Cool to 0°C. Add the substituted hydrazine (1.1 equiv) dropwise.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LC-MS for the disappearance of starting material.

  • Cyclization: If the intermediate hydroxy-pyrazoline is observed (M+18 peak), add glacial acetic acid (10% v/v) and warm to room temperature or mild reflux (40°C) until dehydration is complete.

  • Workup: Evaporate the volatile fluorinated solvent (recoverable/reusable). Neutralize residue with sat.

    
     and extract with EtOAc.
    
Protocol B: The "Rescue" (Dehydrating Stalled Intermediates)

Use when: You isolated a solid that has the correct carbon count but incorrect NMR (sp3 carbons present).

  • Dissolve the suspected intermediate in Glacial Acetic Acid (approx. 5 mL per gram).

  • Heat to 100°C for 60 minutes.

  • Check Point: TLC should show a shift to a less polar, UV-active spot (aromatization increases UV activity).

  • Pour into crushed ice/water. The aromatic pyrazole usually precipitates as a clean solid. Filter and wash with water.[4][5]

Visualizing the Failure Modes

FailureModes SM Starting Materials (Hydrazine + Diketone) Azine Side Product: Azine (Dimer) SM->Azine Deficient Hydrazine (Stoichiometry Error) Polymer Side Product: Oligomers/Tars SM->Polymer High Concentration Unstable Dicarbonyl Hydrazone Intermediate: Hydrazone SM->Hydrazone Normal Path Pyrazoline Trapped Intermediate: 5-Hydroxy-pyrazoline Hydrazone->Pyrazoline Cyclization Pyrazoline->Pyrazoline STALLS HERE (Needs Acid/Heat) Pyrazole Target: Pyrazole Pyrazoline->Pyrazole Dehydration (-H2O)

Caption: Map of common failure points. Red paths indicate side reactions; dashed line indicates the common kinetic trap.

References
  • Aggarwal, R., et al. (2025). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP: Trifluoromethyl-β-dicarbonyls as Versatile Synthons. Journal of Molecular Structure. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting Knorr Pyrazole Synthesis Impurities. BenchChem Knowledge Base. Link

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Link

Sources

Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why is my Suzuki coupling reaction resulting in low to no yield of the desired pyrazole product?

Low or no yield is a frequent issue stemming from several potential sources, from reagent quality to suboptimal reaction conditions.[1][2][3]

Probable Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

    • Explanation: The active catalyst in the Suzuki coupling is a Pd(0) species. If your palladium source is Pd(II) (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Incomplete reduction or oxidation of the active Pd(0) by dissolved oxygen can halt the catalytic cycle.[1]

    • Solution:

      • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

      • Use a Precatalyst: Employing a modern palladium precatalyst, such as those developed by Buchwald (e.g., XPhos-Pd-G2), can ensure the efficient generation of the active Pd(0) species under mild conditions.[4][5]

      • Ligand Choice: For pyrazole substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or dtbpf often enhance catalytic activity and stability.[5][6]

  • Boronic Acid/Ester Instability (Protodeboronation): Your boronic acid may be degrading under the reaction conditions.

    • Explanation: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, especially with heteroaryl boronic acids or under harsh basic conditions and elevated temperatures.[7] Unstable boronic acids are a primary reason for low yields.[5][8]

    • Solution:

      • Use High-Purity Reagents: Use freshly acquired or purified boronic acids.

      • Switch to a More Stable Derivative: Consider using boronic acid pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which are generally more stable and can release the boronic acid slowly under reaction conditions.[1][7]

      • Milder Base: If possible, switch to a milder base. While strong bases like KOH can be effective, they can also accelerate protodeboronation.[9] K₂CO₃ or Cs₂CO₃ are often good alternatives.[6][10] Anhydrous conditions with K₃PO₄ can also be beneficial.[6]

  • Inhibition by Unprotected Pyrazole N-H: If your pyrazole substrate has an unprotected N-H group, it can interfere with the catalyst.

    • Explanation: The acidic N-H group of unprotected pyrazoles can react with the palladium catalyst, forming off-cycle, inactive Pd-azolyl intermediates that inhibit the catalytic cycle.[5][11]

    • Solution:

      • N-Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., SEM, Boc) can prevent this inhibition.[12]

      • Optimized Conditions for Unprotected Pyrazoles: If N-protection is not feasible, specific conditions have been developed for unprotected azoles, often requiring higher catalyst loadings, an additional equivalent of ligand, and specific precatalysts like the XPhos-derived P1.[5]

Question 2: My reaction is producing significant side products, such as the homocoupled product of my boronic acid or dehalogenated starting material. What's going wrong?

The presence of these side products points to specific imbalances in the catalytic cycle or reaction environment.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid:

    • Explanation: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen and Pd(II) species.[8] It can become significant if the transmetalation step is slow.

    • Solution:

      • Strictly Anaerobic Conditions: As with low yield issues, thorough degassing is critical to minimize oxygen, which can promote homocoupling.[8]

      • Optimize Base and Solvent: The choice of base is crucial. For instance, using aqueous K₂CO₃ is a common starting point, but sometimes anhydrous conditions with K₃PO₄ are necessary to suppress side reactions.[6]

      • Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.

  • Dehalogenation of the Pyrazole Halide:

    • Explanation: The pyrazole halide is reduced to the corresponding pyrazole. This can occur via a competing reaction pathway where a palladium-hydride species is formed, leading to reductive dehalogenation.[8][13]

    • Solution:

      • Choice of Halide: Bromo- and chloro-pyrazoles can sometimes be superior to iodo-pyrazoles as they show a reduced tendency for dehalogenation.[13]

      • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands may be necessary.

Question 3: I am working with a sterically hindered pyrazole or boronic acid, and the reaction is very sluggish. How can I improve it?

Steric hindrance poses a significant challenge to the key steps of the Suzuki coupling, particularly the oxidative addition and reductive elimination.[14]

Probable Causes & Solutions:

  • Inefficient Oxidative Addition or Reductive Elimination:

    • Explanation: Bulky groups near the reaction centers (the halogen on the pyrazole and the boron on the coupling partner) can physically block the palladium catalyst from accessing these sites.[15][16] This slows down the crucial steps of the catalytic cycle.[14]

    • Solution:

      • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are designed to be both bulky and electron-rich.[17] The bulkiness can promote the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[14] Ligands like BI-DIME have been specifically developed for sterically demanding couplings.[18]

      • Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave irradiation is an excellent technique for rapidly and efficiently heating the reaction, often leading to shorter reaction times and improved yields.[10][15]

      • Optimize Catalyst System: Screening different palladium sources and ligands is often necessary. Catalyst systems that are highly active may overcome the steric barrier more effectively.[14]

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂) PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Pyrazole-R² RedElim->Product Pyrazole Pyrazole-X (R¹) Pyrazole->OxAdd Boronic Boronic Acid/Ester (R²) Base Base Boronic->Base Borate Activated Borate Base->Borate Borate->Transmetal caption Fig 1: The Suzuki Coupling Catalytic Cycle Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvent) Start->CheckReagents Degas Improve Degassing (Freeze-Pump-Thaw) Start->Degas CheckReagents->Degas OptimizeCatalyst Optimize Catalyst System (Use Precatalyst, Screen Ligands) CheckReagents->OptimizeCatalyst Degas->OptimizeCatalyst OptimizeBase Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Degas->OptimizeBase OptimizeCatalyst->OptimizeBase OptimizeTemp Increase Temperature (Conventional or Microwave) OptimizeCatalyst->OptimizeTemp OptimizeBase->OptimizeTemp Success High Yield Achieved OptimizeTemp->Success caption Fig 2: Troubleshooting workflow for low-yield reactions.

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with for a pyrazole Suzuki coupling?

For a general starting point, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a robust choice. [5]Alternatively, using a commercially available precatalyst like XPhos-Pd-G2 or SPhos-Pd-G2 simplifies the process and often gives more reproducible results. [4][13] Q2: What is the best base for Suzuki coupling of pyrazoles?

There is no single "best" base, as the optimal choice depends on the specific substrates. [2]A good starting point is often aqueous K₂CO₃. [6]For base-sensitive functional groups or issues with protodeboronation, Cs₂CO₃ or K₃PO₄ in an anhydrous solvent system can be more effective. [6][10]Weaker bases like NaHCO₃ may be used if your substrate is particularly sensitive to strong bases. [6] Q3: Can I run the reaction open to the air?

While some modern catalyst systems show remarkable stability, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon). [19]Oxygen can deactivate the Pd(0) catalyst, leading to lower yields and an increase in side products like homocoupling. [1][8] Q4: My pyrazole has multiple halogen atoms. Can I achieve selective coupling?

Yes, selective coupling is often possible based on the relative reactivity of the halogens (I > Br > Cl). [20]For example, in a molecule with both a bromo and a chloro substituent, the Suzuki coupling will preferentially occur at the more reactive C-Br bond. [16]Ligand choice can also play a crucial role in achieving site selectivity, especially in cases where electronic and steric factors are less distinct. [21] Q5: Does the position of the halogen on the pyrazole ring matter?

Yes, the reactivity can be influenced by the position of the leaving group on the pyrazole ring. For instance, the C4 position is generally considered the least reactive. [21]However, specific ligand-dependent protocols have been developed to achieve arylation even at this less reactive position. [21]The electronic environment of the C-X bond, influenced by other substituents on the ring, will also affect the rate of oxidative addition.

Parameter Optimization Summary

ParameterStarting ConditionOptimization StrategyRationale & Key Considerations
Catalyst Pd(OAc)₂ (2 mol%), SPhos (4 mol%) or XPhos-Pd-G2 (2 mol%)Screen different ligands (e.g., XPhos, SPhos, RuPhos) and precatalysts.Ligand choice is critical for stability, activity, and overcoming steric hindrance. [5][6]
Base K₂CO₃ (2-3 equiv.)Test Cs₂CO₃, K₃PO₄ (anhydrous), or weaker bases like NaHCO₃.The base activates the boronic acid but can also cause degradation (protodeboronation). [22]Match base strength to substrate stability.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OTry DME/H₂O, THF/H₂O, or anhydrous solvents like 2-MeTHF with K₃PO₄.Solvent affects solubility of reagents and catalyst, and can influence catalyst activity. [10]Degassing is crucial.
Temperature 80-100 °CIncrease temperature for sluggish reactions (up to 120-140 °C). Consider microwave irradiation.Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. [1][10]
Boronic Acid Boronic Acid (1.2 equiv.)Use Pinacol Ester (1.2 equiv.) or other stable derivatives if protodeboronation is suspected.Boronic acids can be unstable. Esters provide greater stability and are often used to achieve higher yields. [1][8]

References

  • Molecules. 2013. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • The Journal of Organic Chemistry. 2019. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • National Institutes of Health. 2011. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. 2013. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • National Institutes of Health. 2013. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. 2004. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • RSC Publishing. 2018. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Journal of Heterocyclic Chemistry. 2014. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • ResearchGate. 2019. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • Reddit. 2024. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. 2021. Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. 2017. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Omega. 2023. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • National Institutes of Health. 2018. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Chemical Society Reviews. 2022. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • PubMed. 2009. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. [Link]

  • ResearchGate. 2017. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. 2016. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. 2020. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. 2018. Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

  • MDPI. 2021. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • RSC Publishing. 2018. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. N.d. Suzuki Coupling. [Link]

  • Yoneda Labs. N.d. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. 2013. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Wikipedia. N.d. Protodeboronation. [Link]

  • ResearchGate. 2018. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Quora. 2018. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Reddit. 2016. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • CovaSyn. N.d. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. 2013. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Journal of the American Chemical Society. 2013. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

Pyrazole Synthesis Technical Support Center: A Guide to Troubleshooting Unexpected Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to directly address specific side reactions and challenges encountered during pyrazole synthesis. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1] This guide is designed to provide both diagnostic and corrective strategies, grounded in mechanistic principles, to help you navigate the complexities of pyrazole synthesis and optimize your reaction outcomes.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most prevalent issues encountered during the synthesis of pyrazoles, particularly via the classical Knorr synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines.[2][3][4]

Problem 1: Poor or Incorrect Regioselectivity

Question: "My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yielded a mixture of regioisomers that are difficult to separate. How can I control the selectivity?"

Answer:

This is one of the most common challenges in pyrazole synthesis.[2][5] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two distinct carbonyl carbons of the 1,3-dicarbonyl compound.[6] The reaction's regioselectivity is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[5]

Causality and Mechanistic Insight: The reaction between a monosubstituted hydrazine (R¹-NHNH₂) and a non-symmetrical 1,3-diketone can lead to two different pyrazole regioisomers. Under neutral or basic conditions, the more nucleophilic, substituted nitrogen (N1) typically attacks the more electrophilic or less sterically hindered carbonyl carbon first. Conversely, under acidic conditions, the reaction can proceed via different intermediates, sometimes altering the regiochemical outcome.[5] The key to control is to exploit the subtle electronic and steric differences between the two carbonyl groups.

Troubleshooting Strategies:

  • pH Control: The acidity or basicity of the reaction medium is a critical factor.[5]

    • Acidic Conditions (e.g., glacial acetic acid): Protonation of a carbonyl can increase its electrophilicity. Often, the carbonyl group further from an electron-donating group (or closer to an electron-withdrawing group) is preferentially attacked.

    • Basic Conditions: In the absence of acid, the inherent electronic properties of the dicarbonyl and the hydrazine dominate. For instance, using a hydrazine salt (e.g., phenylhydrazine hydrochloride) can create an acidic environment, which may favor one isomer. Adding a mild base like sodium acetate can neutralize the acid and potentially shift the selectivity.[7]

  • Solvent Choice: The solvent can dramatically influence regioselectivity.[5]

    • Standard solvents like ethanol often result in poor selectivity, yielding nearly equimolar mixtures of regioisomers.[3]

    • Fluorinated Alcohols (e.g., TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[8] These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic biases of the substrates.

  • Steric and Electronic Handles:

    • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the initial attack to the less sterically encumbered carbonyl position.[5]

    • Electronic Effects: A strong electron-withdrawing group (like -CF₃) on the dicarbonyl will render the adjacent carbonyl carbon highly electrophilic, making it the primary site of attack for the hydrazine's terminal nitrogen.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Example)RationaleReference
Ethanol~1:1.3Low directing effect, relies on small intrinsic substrate bias.
TolueneVariable, often poorNon-polar, minimal specific solvent-substrate interactions.[7]
Trifluoroethanol (TFE)>95:5Strong H-bonding stabilizes one transition state over the other.
Hexafluoroisopropanol (HFIP)>98:2Very strong H-bond donor, provides excellent selectivity.[8]

Illustrative Diagram: Competing Regioselective Pathways

G cluster_start Reactants R1_CO R1-C(O)CH2C(O)-R2 Int_A Intermediate A (Attack at C1) R1_CO->Int_A Attack at C1 (favored by electronics/low steric hindrance) Int_B Intermediate B (Attack at C3) R1_CO->Int_B Attack at C3 (favored under different conditions) Hydrazine R3-NHNH2 Hydrazine->Int_A Hydrazine->Int_B Prod_A Regioisomer A Int_A->Prod_A Prod_B Regioisomer B Int_B->Prod_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis from an unsymmetrical diketone.

Problem 2: Formation of Pyrazolone Byproducts

Question: "Instead of my expected pyrazole, I've isolated a significant amount of a pyrazolone (or pyrazolinone) byproduct. What causes this and how can I prevent it?"

Answer:

The formation of a pyrazolone is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component.[9] The pyrazolone structure arises from a competing cyclization pathway.

Causality and Mechanistic Insight: When a β-ketoester reacts with a hydrazine, the initial condensation typically forms a hydrazone at the more reactive ketone position.[9][10] Following this, an intramolecular cyclization occurs. If the amide nitrogen attacks the ester carbonyl, the desired pyrazolone is formed after elimination of the alcohol (e.g., EtOH).[9] These pyrazolones exist in tautomeric forms, often favoring the aromatic 5-hydroxypyrazole structure.[9][11]

Troubleshooting Strategies:

  • Choice of Starting Material: If a fully aromatic pyrazole is the target, a 1,3-diketone is the preferred starting material over a β-ketoester. If the pyrazolone is the desired product, then a β-ketoester is the correct choice.[12]

  • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. The presence of water can hydrolyze intermediates or the final product, leading to complex mixtures.

  • Reaction Temperature: High temperatures can sometimes promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time, avoiding prolonged heating once the reaction is complete.[6]

Problem 3: Reaction Stalls at Hydrazone Intermediate

Question: "My reaction seems to stop at the hydrazone intermediate, and I'm struggling to achieve the final cyclization to the pyrazole ring. What should I do?"

Answer:

Isolation of the hydrazone intermediate indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration steps are hindered.

Causality and Mechanistic Insight: The cyclization step requires the second nitrogen atom of the hydrazone to attack the remaining carbonyl group.[13] This step can be slow if the nucleophilicity of the attacking nitrogen is low or if the electrophilicity of the target carbonyl is diminished. The final step is the elimination of water to form the stable aromatic pyrazole ring.[14]

Troubleshooting Strategies:

  • Acid Catalysis: This is the most common solution. A catalytic amount of acid (e.g., glacial acetic acid, p-TsOH) will protonate the remaining carbonyl group, making it significantly more electrophilic and accelerating the intramolecular attack.[4][15]

  • Increase Temperature: Heating the reaction mixture (e.g., to reflux in ethanol or acetic acid) often provides the necessary activation energy to overcome the barrier for both cyclization and the final dehydration step.

  • Dehydrating Conditions: If the dehydration step is the issue, using a Dean-Stark apparatus to remove water azeotropically (with a solvent like toluene) can drive the equilibrium towards the aromatic pyrazole product.

Illustrative Diagram: Troubleshooting Workflow

G Start Problem: Reaction stalls at hydrazone intermediate Check_Acid Is acid catalyst present? Start->Check_Acid Add_Acid Action: Add catalytic acid (e.g., AcOH, p-TsOH) Check_Acid->Add_Acid No Check_Temp Is reaction heated? Check_Acid->Check_Temp Yes Add_Acid->Check_Temp Increase_Temp Action: Increase temperature (e.g., reflux) Check_Temp->Increase_Temp No Check_Water Is dehydration the issue? Check_Temp->Check_Water Yes Increase_Temp->Check_Water Remove_Water Action: Use Dean-Stark or dehydrating agent Check_Water->Remove_Water Yes Success Pyrazole Formation Check_Water->Success No (Re-evaluate Substrate) Remove_Water->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemical outcome of my synthesis? A1: Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between regioisomers. The most powerful technique is 2D NMR spectroscopy.[16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A key correlation, for example, would be between the protons of a substituent on N1 (e.g., an N-methyl group) and a proton on a nearby substituent at C5 of the pyrazole ring.[17][18] The presence or absence of this correlation can definitively assign the structure.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Correlating the N1-substituent protons to the C5 carbon, or the C5-substituent protons to the N1 carbon, can provide conclusive evidence of connectivity.

Q2: My reaction mixture turns a deep yellow or red. Is this normal? A2: Yes, this is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[7][19] It is often attributed to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation. While often benign, it can make monitoring by TLC difficult. Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate this, as can the addition of a mild base like sodium acetate to neutralize acidity from the hydrazine salt.[7] These colored impurities are typically removed during standard workup and column chromatography.[7]

Q3: Should I use hydrazine hydrate or a hydrazine salt? A3: The choice depends on the specific reaction and desired conditions.

  • Hydrazine Hydrate: This is a basic reagent and is often used directly. It is a strong nucleophile.

  • Hydrazine Salts (e.g., hydrochloride or sulfate): These are crystalline, stable solids that are easier to handle than hydrazine hydrate. Using a salt will make the reaction medium acidic.[7] This acidity can be beneficial, acting as a catalyst for the cyclization/dehydration steps.[13] If acidity is not desired, a stoichiometric amount of a non-nucleophilic base should be added.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol is adapted from methodologies known to enhance regioselectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.

  • Reagent Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[5]

  • Workup: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]

  • Characterization: Characterize the product and determine the isomeric ratio using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/HMBC) to confirm the regiochemistry.[16]

Protocol 2: Characterization of Regioisomers using 2D NOESY NMR
  • Sample Preparation: Prepare a moderately concentrated NMR sample (~10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard proton spectrum. On a modern NMR spectrometer, set up a 2D NOESY experiment. Use a mixing time (d8) appropriate for small molecules, typically in the range of 500-800 ms.

  • Processing and Analysis: Process the 2D data. Look for key cross-peaks that indicate spatial proximity. For an N1-substituted pyrazole with a C5-substituent, a critical NOE would be between the protons on the N1-substituent and the protons on the C5-substituent.[18] The absence of this correlation in another sample would suggest it is the alternative regioisomer.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available from: [Link]

  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • Thieme Chemistry. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective approaches to the pyrazole core construction. ResearchGate. Available from: [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • RSC Publishing. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available from: [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Available from: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available from: [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Sharma, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • UAB Barcelona. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. Available from: [Link]

  • ResearchGate. (2025). A one-step synthesis of pyrazolone. ResearchGate. Available from: [Link]

  • Semantic Scholar. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. Available from: [Link]

  • CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. CHEM HELP ASAP. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available from: [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

  • SlideShare. (n.d.). Unit 4 Pyrazole. SlideShare. Available from: [Link]

  • ResearchGate. (2016). Knorr Pyrazole Synthesis of Edaravone. ResearchGate. Available from: [Link]

  • D'Annessa, I., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]

  • Al-Ghorbani, M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC. Available from: [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available from: [Link]

  • Peterson, L. B., et al. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. Scientific Reports. Available from: [Link]

  • UAB Barcelona. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

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Navigating the Nuances of Microwave-Assisted Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS) of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the speed and efficiency of microwave chemistry for the synthesis of this critical heterocyclic scaffold. While MAOS offers significant advantages over conventional heating methods, its application is not without limitations.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges and optimize your pyrazole syntheses.

Introduction: The Promise and Pitfalls of MAOS for Pyrazoles

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthetic chemist's arsenal, often leading to dramatic reductions in reaction times, increased yields, and improved product purity for pyrazole synthesis.[1][2] This is achieved through the efficient and rapid heating of the reaction mixture via direct coupling with microwave energy. However, a successful outcome is not always guaranteed. A number of factors, from substrate sensitivity to the physics of microwave heating, can present significant hurdles.

This guide is structured to provide practical, experience-driven advice to overcome these challenges. We will delve into the causality behind common experimental issues and provide self-validating protocols to enhance the reliability and success of your microwave-assisted pyrazole syntheses.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the microwave-assisted synthesis of pyrazoles.

Q1: Why is my pyrazole synthesis yield low despite using a microwave reactor?

Low yields in microwave-assisted pyrazole synthesis can be attributed to several factors, often related to suboptimal reaction conditions or starting material quality. The primary culprits are often incomplete reaction, side reactions, or degradation of starting materials or products.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions.[3] Hydrazine derivatives, in particular, can degrade over time. It is recommended to use freshly opened or purified reagents.

    • Optimize Stoichiometry: While a 1:1 stoichiometry is often the starting point, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[3]

    • Evaluate Reaction Parameters: Systematically optimize the temperature, reaction time, and microwave power. Monitor the reaction progress using TLC or LC-MS to pinpoint the optimal conditions.[3]

    • Solvent Selection: Ensure your solvent efficiently absorbs microwave energy. Polar solvents like ethanol, DMF, and acetic acid are generally good choices.[1] In some cases, solvent-free conditions can be highly effective.[4]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

The formation of byproducts is a common challenge. In pyrazole synthesis, this can manifest as regioisomers, products of incomplete cyclization, or degradation products.

  • Common Side Reactions:

    • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of pyrazole regioisomers.[3][5]

    • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage, especially if the cyclization step has a higher activation energy.

    • Thermal Degradation: Localized overheating, a potential issue in microwave synthesis, can lead to the decomposition of starting materials or the desired pyrazole product, particularly if they are thermally sensitive.

Q3: How do I choose the right solvent for my microwave-assisted pyrazole synthesis?

The choice of solvent is critical for both reaction success and safety. The ideal solvent should not only dissolve the reactants but also efficiently absorb microwave energy to ensure uniform and rapid heating.

  • Solvent Selection Guidelines:

    • Polarity is Key: Polar solvents with a high dielectric constant and dissipation factor are most effective at absorbing microwave energy.

    • Boiling Point Considerations: In a sealed microwave vessel, solvents can be heated far above their atmospheric boiling points, allowing for significantly increased reaction rates. However, this also increases the pressure within the vessel, so the pressure limits of your equipment must be considered.

    • Solvent-Free Reactions: For certain reactions, omitting the solvent altogether can be a highly efficient and green option, provided the reactants themselves can absorb microwave energy.[4]

Q4: Is it safe to use a domestic microwave oven for pyrazole synthesis?

Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features and precise control over reaction parameters.[1] Using a domestic microwave for chemical synthesis poses a significant risk of explosion and exposure to hazardous materials. Always use a dedicated scientific microwave reactor.[1]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, challenging issues encountered during microwave-assisted pyrazole synthesis.

Guide 1: Low Yield and Incomplete Conversion

A common frustration is a reaction that fails to proceed to completion, resulting in a low yield of the desired pyrazole. This troubleshooting guide will help you systematically diagnose and resolve this issue.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Conversion check_purity Step 1: Verify Purity of Starting Materials start->check_purity optimize_stoichiometry Step 2: Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If purity is confirmed optimize_params Step 3: Systematically Vary Microwave Parameters optimize_stoichiometry->optimize_params If stoichiometry is optimized solvent_screen Step 4: Screen Alternative Solvents optimize_params->solvent_screen If yield is still low catalyst Step 5: Consider a Catalyst solvent_screen->catalyst If solvent change is ineffective success Problem Resolved: High Yield Achieved catalyst->success If catalyst is effective

Caption: Troubleshooting workflow for low pyrazole yield.

Step-by-Step Protocol for Yield Optimization:

  • Verify Starting Material Purity:

    • Action: Analyze your 1,3-dicarbonyl compound and hydrazine derivative by NMR or another suitable analytical technique to confirm their identity and purity.

    • Rationale: Impurities can act as inhibitors or participate in side reactions, consuming your starting materials and reducing the yield of the desired product.[3]

  • Optimize Reactant Stoichiometry:

    • Action: Set up a series of small-scale reactions with varying ratios of the hydrazine derivative to the dicarbonyl compound (e.g., 1:1, 1.1:1, 1.2:1).

    • Rationale: A slight excess of the more volatile or less stable reactant can compensate for any loss during the reaction and ensure the complete conversion of the limiting reagent.[3]

  • Systematically Vary Microwave Parameters:

    • Action: Using the optimized stoichiometry, perform a series of reactions where you systematically vary the temperature, time, and power. Start with a lower temperature and shorter time and gradually increase them.

    • Rationale: Microwave heating is highly dependent on these parameters. Finding the "sweet spot" is crucial for maximizing yield while minimizing degradation.

    ParameterStarting RangeOptimization Strategy
    Temperature80 - 120 °CIncrease in 10 °C increments.
    Time5 - 15 minutesIncrease in 5-minute increments.
    Power100 - 300 WAdjust to maintain the target temperature.
  • Screen Alternative Solvents:

    • Action: If yield remains low, test a panel of polar solvents with good microwave absorption properties (e.g., ethanol, isopropanol, DMF, NMP, acetic acid).

    • Rationale: The solvent's ability to absorb microwave energy and its interaction with the reactants can significantly impact reaction efficiency.

  • Consider a Catalyst:

    • Action: For challenging reactions, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base can facilitate the cyclization step.

    • Rationale: Catalysts can lower the activation energy of the rate-limiting step, leading to a higher yield in a shorter time.

Guide 2: Formation of Regioisomers and Other Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of byproducts. This guide will help you identify and minimize their formation.

Troubleshooting Workflow: Byproduct Formation

byproduct_troubleshooting start Byproduct Formation (e.g., Regioisomers) lower_temp Step 1: Lower the Reaction Temperature start->lower_temp change_solvent Step 2: Change the Solvent lower_temp->change_solvent If byproducts persist modify_substrate Step 3: Modify the Substrate (if possible) change_solvent->modify_substrate If solvent change is ineffective alternative_route Step 4: Consider an Alternative Synthetic Route modify_substrate->alternative_route If substrate modification is not feasible success Problem Resolved: Pure Product Obtained alternative_route->success If new route is successful

Caption: Troubleshooting workflow for byproduct formation.

Strategies to Improve Selectivity:

  • Lower the Reaction Temperature:

    • Action: Reduce the set temperature of your microwave reaction.

    • Rationale: Higher temperatures can sometimes lead to a loss of selectivity, favoring the formation of the thermodynamically more stable, but not necessarily desired, regioisomer. By lowering the temperature, you may favor the kinetically controlled product.

  • Change the Solvent:

    • Action: Experiment with solvents of different polarities.

    • Rationale: The solvent can influence the transition state energies of the competing reaction pathways leading to different regioisomers. A change in solvent polarity may favor one pathway over the other.

  • Modify the Substrate:

    • Action: If possible, introduce a bulky protecting group on one of the carbonyls of the 1,3-dicarbonyl compound to sterically hinder the approach of the hydrazine to that site.

    • Rationale: This can significantly improve regioselectivity by directing the nucleophilic attack to the less sterically hindered carbonyl group.

  • Consider an Alternative Synthetic Route:

    • Action: If regioselectivity remains a persistent issue, explore alternative synthetic strategies that offer better control, such as a multi-step synthesis where the regiochemistry is set in an earlier step.

    • Rationale: Some pyrazole substitution patterns are inherently difficult to achieve with high regioselectivity in a one-pot condensation.

Guide 3: Scalability Challenges

Transitioning a successful small-scale microwave reaction to a larger scale is not always straightforward. This guide addresses the common limitations and provides strategies for successful scale-up.

Key Considerations for Scale-Up:

  • Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into a sample. In a large reaction vessel, this can lead to uneven heating, with the outer portions of the reaction mixture being heated more intensely than the core.

  • Heat Dissipation: Larger reaction volumes have a smaller surface area-to-volume ratio, making it more difficult to dissipate excess heat. This can lead to thermal runaway and decomposition.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous temperature throughout the reaction mixture. In larger vessels, achieving uniform mixing can be challenging.

Strategies for Successful Scale-Up:

  • Use a Dedicated Scale-Up Microwave Reactor: These reactors are specifically designed to address the challenges of larger-scale microwave synthesis, often employing features like mode stirrers for more uniform microwave distribution and efficient cooling systems.

  • Optimize for a Continuous Flow System: For multi-kilogram scale production, a continuous flow microwave reactor can be a more viable option than a large batch reactor. This approach allows for precise control over reaction conditions and efficient heat transfer.

  • Re-optimization of Reaction Parameters: The optimal conditions for a small-scale reaction may not be directly transferable to a larger scale. It is often necessary to re-optimize the temperature, time, and power for the larger reaction volume.

  • Solvent Considerations: For larger-scale reactions, consider using a solvent with a lower dielectric loss to allow for more even heating throughout the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a simple pyrazole.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and the chosen solvent (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 10 minutes) with stirring.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The work-up procedure will vary depending on the specific product, but it may involve removal of the solvent under reduced pressure, followed by purification by column chromatography or recrystallization.

References

  • Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in werner syndrome cells. Pharmaceuticals, 8(2), 257–276.
  • Corradi, A., Leonelli, C., Rizzuti, A., Rosa, R., Veronesi, P., Grandi, R., Baldassari, S., & Villa, C. (2007).
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Martins, M. A. P., et al. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Goulart, L. R., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(5), 1184.
  • Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 28285–28298.
  • BenchChem. (2025).
  • Silva, F. V. M., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. International Journal of Molecular Sciences, 26(13), 7234.
  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119.
  • Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3603.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • ResearchGate. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • BenchChem. (2025).
  • Al-dujaili, A. H. (2023).
  • BenchChem. (2025). Reducing reaction time for pyrazole synthesis with microwave assistance.
  • Gaikwad, D. N., et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles, 5(3), 143-145.

Sources

Validation & Comparative

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the development of targeted kinase inhibitors.[1][2][3] Its remarkable versatility allows for facile chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4] This has led to a significant number of FDA-approved drugs for various malignancies, solidifying the pyrazole's status as a "privileged scaffold" in medicinal chemistry.[2][3][5][6] This guide provides a comparative analysis of three prominent pyrazole-based kinase inhibitors—Ruxolitinib, Crizotinib, and Encorafenib—highlighting their distinct mechanisms of action, selectivity profiles, and the experimental methodologies used for their characterization.

Introduction to Kinase Biology and the Role of Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and survival.[3][7] Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[7][8][9][10] Kinase inhibitors are designed to block the activity of these aberrant kinases, thereby interrupting the oncogenic signaling pathways.[9][11]

The pyrazole ring is particularly adept at interacting with the ATP-binding pocket of kinases, a conserved region where the enzyme binds its primary substrate.[12] By occupying this pocket, pyrazole-based inhibitors prevent ATP from binding, thus inhibiting the phosphorylation of downstream substrates and effectively silencing the signaling cascade.[12]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

This section will delve into the specifics of three FDA-approved pyrazole-containing kinase inhibitors, each targeting a distinct signaling pathway crucial for cancer progression.

Ruxolitinib: Targeting the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[12][13] The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[7][14][15] In myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, mutations, most commonly the JAK2 V617F mutation, lead to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation.[7]

Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[12][13][14] This blockade of STAT signaling leads to the downregulation of genes involved in cell proliferation and survival, thereby reducing the disease burden in patients with MPNs.[7][14]

Crizotinib: A Multi-Targeted Inhibitor of ALK, MET, and ROS1

Crizotinib is a powerful inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (MET), and ROS1.[11][16][17][18][19] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK.[11][16][18] This fusion results in a constitutively active kinase that drives tumor growth.[11][16][18]

Mechanism of Action: Crizotinib binds to the ATP-binding pocket of the ALK, MET, and ROS1 kinases, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[11][16][17] This leads to cell cycle arrest and apoptosis in tumor cells dependent on these oncogenic drivers.[17]

Encorafenib: A Selective BRAF V600E Inhibitor

Encorafenib is a highly potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[8][9][20] The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[9][10] The BRAF V600E mutation results in a constitutively active kinase, leading to persistent signaling and uncontrolled cell division in cancers like melanoma and colorectal cancer.[8][9][10][20]

Mechanism of Action: Encorafenib binds to the ATP-binding site of the mutated BRAF V600E protein, effectively blocking its kinase activity.[9][20] This inhibition disrupts the downstream signaling cascade, leading to a reduction in tumor cell proliferation and survival.[20] A notable characteristic of Encorafenib is its long dissociation half-life, meaning it remains bound to the target kinase for an extended period, which may contribute to its enhanced therapeutic efficacy.[20]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50 values) of Ruxolitinib, Crizotinib, and Encorafenib against their primary targets and other related kinases. This data is crucial for understanding their selectivity profiles and potential for off-target effects.

InhibitorPrimary Target(s)IC50 (nM)Off-Target Kinase ExamplesIC50 (nM)
Ruxolitinib JAK1~3JAK3~430
JAK2~3
Crizotinib ALKVaries by assayMETVaries by assay
ROS1Varies by assay
Encorafenib BRAF V600E0.35Wild-type BRAF0.47
CRAF0.3
JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, STK36Clinically achievable concentrations (≤0.9 µM)

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative examples from the literature.[2][8]

Visualizing the Targeted Signaling Pathways

To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways inhibited by each drug.

JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene expression.

ALK Signaling Pathway and Crizotinib Inhibition

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EML4_ALK->DownstreamSignaling Constitutively Activates CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Promotes Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein, halting downstream signaling.

BRAF/MAPK Signaling Pathway and Encorafenib Inhibition

BRAF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates GeneTranscription Gene Transcription (Cell Growth, Proliferation) ERK->GeneTranscription Translocates & Activates Encorafenib Encorafenib Encorafenib->BRAF_V600E Inhibits

Sources

Bridging the Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged structure" in modern medicinal chemistry.[1][2][3][4] From the blockbuster kinase inhibitor Ruxolitinib to the non-steroidal anti-inflammatory Celecoxib , pyrazoles offer a unique balance of diverse bioactivity and favorable physicochemical properties.

However, a recurring challenge in pyrazole development is the translational disconnect : high potency in biochemical or cellular assays (in vitro) does not always predict therapeutic success in animal models (in vivo). This guide dissects the technical nuances between these two validation stages, providing experimental protocols, comparative data, and mechanistic insights to help researchers navigate the "Valley of Death" in drug development.

Part 1: The Pyrazole Scaffold in Medicinal Chemistry[2][3][5]

Before analyzing efficacy, one must understand the chemical rationale. The pyrazole ring is not merely a linker; it is a functional pharmacophore.

  • Bioisosterism: Pyrazoles frequently replace phenyl rings to improve water solubility (lower ClogP) while maintaining planarity.

  • Hydrogen Bonding: The un-substituted NH acts as a donor, while the imine Nitrogen (N2) acts as an acceptor, facilitating critical interactions within the ATP-binding pockets of kinases.

  • Metabolic Stability: Unlike electron-rich heterocycles like furans or thiophenes, pyrazoles are generally resistant to oxidative ring opening by Cytochrome P450 enzymes, though N-alkylation patterns significantly dictate their metabolic fate.[2]

Part 2: In Vitro Profiling (The Screening Phase)

In the screening phase, efficacy is defined by binding affinity (


) and functional inhibition (

). For pyrazole-based kinase inhibitors, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard due to its sensitivity and resistance to compound autofluorescence.
Protocol A: HTRF Kinase Inhibition Assay (JAK1/JAK2 Focus)

Objective: Determine the


 of a pyrazole derivative against Janus Kinase (JAK).

Reagents:

  • Recombinant JAK enzyme (0.2 ng/µL)

  • Biotinylated peptide substrate (e.g., tyrosine-rich peptide)

  • ATP (

    
     concentration)
    
  • Detection reagents: Eu3+-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the pyrazole compound in 100% DMSO. Acoustic dispense 50 nL into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2 µL of JAK enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20). Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix.

  • Incubation: Seal and incubate for 60 min at RT.

  • Termination/Detection: Add 4 µL of detection mixture (containing EDTA to stop the reaction).

  • Readout: Measure fluorescence ratio (665 nm/620 nm) on an HTRF-compatible reader (e.g., EnVision).

Comparative In Vitro Data

The following table highlights the potency of key pyrazole drugs in enzymatic and cellular assays.

CompoundTargetAssay TypeIC50 (nM)Key Insight
Ruxolitinib JAK1Enzymatic (HTRF)3.3 ± 1.2High selectivity over TYK2/JAK3.
Ruxolitinib JAK2Enzymatic (HTRF)2.8 ± 1.2Balanced JAK1/2 inhibition drives efficacy.
Crizotinib c-METCell Viability (MTT)~8.0Potent inhibition of proliferation in MET-amplified lines.
Crizotinib ALKEnzymatic~20-40Pyrazole core creates critical H-bonds in the hinge region.

Part 3: In Vivo Translation (The Validation Phase)

Transitioning to in vivo requires the compound to survive First-Pass Metabolism, bind plasma proteins, and penetrate the tumor microenvironment.

Protocol B: Murine Xenograft Efficacy Model

Objective: Assess tumor volume reduction in immunodeficient mice (e.g., NSG or Nude strains).

Workflow:

  • Inoculation: Inject

    
     tumor cells (e.g., HEL or Ba/F3-JAK2V617F) subcutaneously into the right flank in 50% Matrigel.
    
  • Randomization: When tumors reach ~150-200 mm³, randomize mice into groups (n=8-10): Vehicle Control vs. Pyrazole Compound (e.g., 45 mg/kg).

  • Dosing: Administer compound via oral gavage (PO) BID (twice daily) for 21 days.

    • Formulation Note: Pyrazoles often require solubilizers like 0.5% Methylcellulose or PEG400 due to moderate aqueous solubility.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Harvest plasma for PK analysis and tumor tissue for PD markers (pSTAT3/pSTAT5 levels via Western Blot).

Comparative In Vivo Data

Note the correlation (or lack thereof) between the in vitro potency above and the in vivo outcome.

CompoundModelDosing RegimenEfficacy OutcomePK/PD Correlation
Ruxolitinib JAK2V617F Xenograft60 mg/kg, BID, PO>90% survival at Day 25 vs 0% VehicleShort half-life (~3h) requires BID dosing to maintain suppression.
Crizotinib PANC-1 Xenograft50 mg/kg, Daily, POSignificant tumor vol.[5] reduction (p<0.[5][6]05)Good oral bioavailability correlates with in vitro potency.
Novel Pyrazole 6c C. albicans Infection1.0 mg/kg, DailyReduced kidney fungal burdenHigh efficacy at low dose suggests excellent tissue distribution.

Part 4: Critical Analysis - The Translation Gap

Why do novel pyrazoles often fail despite nanomolar in vitro potency?

  • Metabolic Hotspots: While the pyrazole ring is stable, substituents (especially phenyl groups attached to N1) are prone to hydroxylation by CYP450s. This rapid clearance reduces the Area Under the Curve (AUC) in vivo.

  • Protein Binding: Pyrazoles can be highly lipophilic. If plasma protein binding >99%, the free fraction available to hit the target in the tissue is negligible, requiring much higher doses than predicted by

    
    .
    
  • Solubility-Limited Absorption: Many pyrazoles fall into BCS Class II (Low Solubility, High Permeability). Without advanced formulation (e.g., amorphous solid dispersions), oral bioavailability is poor.

Part 5: Visualizations

Diagram 1: JAK/STAT Signaling Pathway (Ruxolitinib Mechanism)

This diagram illustrates the intracellular cascade where pyrazole inhibitors (like Ruxolitinib) intervene.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition (ATP Competitive) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action for Pyrazole-based JAK inhibitors.[7] The compound competes with ATP, preventing STAT phosphorylation and downstream gene transcription.

Diagram 2: Screening Cascade Workflow

A logical flow from chemical synthesis to in vivo validation.

Screening_Cascade Hit 1. Hit Generation (Pyrazole Library) InVitro 2. In Vitro Screening (HTRF / Cell Viability) Hit->InVitro IC50 < 100 nM ADME 3. ADME Profiling (Microsomal Stability / Sol) InVitro->ADME Selectivity > 50x ADME->Hit SAR Optimization InVivo 4. In Vivo Efficacy (Xenograft Models) ADME->InVivo t1/2 > 60 min InVivo->Hit PK Failure Candidate 5. Clinical Candidate InVivo->Candidate Tumor Regression

Caption: The critical path for validating pyrazole therapeutics. Note the feedback loops where ADME/PK failure necessitates structural optimization.

References

  • Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Drenberg, C., et al. (2019).[8] Pharmacokinetics and in vivo activity of ruxolitinib. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. International Journal of Biological Sciences, 10(9), 979–989. [Link]

  • Zhang, S., et al. (2022).[9] Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3386. [Link]

  • Christodoulou, M. S., et al. (2012).[10] Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788.[10] [Link]

Sources

Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of Pyrazole-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Crizotinib , Ruxolitinib , and Avapritinib . Its planar geometry and nitrogen donors allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, this structural conservation creates a paradox: High Potency vs. Low Selectivity . The ATP-binding pocket is highly conserved across the human kinome (500+ kinases), making pyrazole-based compounds prone to off-target "cross-reactivity." Unchecked promiscuity leads to clinical toxicity (e.g., cardiotoxicity via hERG or unforeseen kinase inhibition).

This guide compares the three industry-standard methodologies for profiling pyrazole cross-reactivity: Solid-Phase Binding Assays (KINOMEscan®) , Radiometric Activity Assays (HotSpot™) , and Live-Cell Target Engagement (NanoBRET™) . We provide experimental protocols and data interpretation frameworks to help you select the right validation cascade for your lead compounds.

Comparative Analysis of Profiling Technologies

Technology 1: Solid-Phase Competition Binding (e.g., KINOMEscan®)

Mechanism: Uses bacteriophage-tagged kinases and immobilized ligands. It measures the ability of your pyrazole to compete with the immobilized ligand for the active site.

  • Readout: Thermodynamic dissociation constant (

    
    ).
    
  • Best For: High-throughput primary screening (HTS) of large libraries.

  • Limitation: Performed in vitro without ATP; may overestimate potency (false positives) as it ignores intracellular ATP competition (

    
     effects).
    
Technology 2: Radiometric Activity Assays (e.g., HotSpot™)

Mechanism: The "Gold Standard" for functional inhibition. Measures the transfer of


-

P-ATP to a substrate in the presence of the inhibitor.
  • Readout: Half-maximal inhibitory concentration (

    
    ).
    
  • Best For: Validating enzymatic inhibition and determining mechanism of action (Type I vs. Type II binding).

  • Limitation: Uses recombinant proteins; lacks cellular context (membranes, scaffold proteins).

Technology 3: Live-Cell Target Engagement (e.g., NanoBRET™)

Mechanism: Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer in live cells.

  • Readout: Cellular affinity (

    
    ), Residence Time.
    
  • Best For: Late-stage lead optimization. Accounts for cell permeability, efflux pumps, and intracellular ATP levels (1–5 mM).

  • Limitation: Lower throughput; requires specific tracers for each kinase.

Summary Comparison Table
FeatureSolid-Phase Binding (KINOMEscan)Radiometric Activity (HotSpot)Live-Cell TE (NanoBRET)
Primary Output Binding Affinity (

)
Enzymatic Inhibition (

)
Intracellular Affinity (

)
Physiological Relevance Low (No ATP, No Cell)Medium (Physiological ATP possible)High (Intact Cell, Endogenous ATP)
Throughput Ultra-High (450+ kinases)High (300+ kinases)Medium (Target-specific panels)
False Positive Rate High (Over-sensitive)LowVery Low
Sample Requirement LowLowMedium
Cost Efficiency

$ (Best for broad scan)


$ (Best for focused validation)

Case Study: The Selectivity Profile of Crizotinib

To illustrate the difference in profiling methods, we examine Crizotinib , a pyrazole-based inhibitor originally designed for MET but approved for ALK-positive NSCLC.

  • Binding Profile (KINOMEscan): Shows broad "promiscuity." Crizotinib binds with high affinity (

    
    ) to over 15 kinases, including MET, ALK, ROS1, RON, and AXL.
    
  • Cellular Profile (NanoBRET/Functional): Shows "functional selectivity." In live cells, the high intracellular ATP concentration outcompetes Crizotinib at many of these off-targets. The effective window narrows significantly to ALK, ROS1, and MET, aligning with its clinical safety profile.

Key Insight: Relying solely on binding data would have flagged Crizotinib as "too dirty" for development. A tiered approach is essential.

Visualizing the Profiling Workflow

The following diagram illustrates the recommended "Funnel Approach" for pyrazole lead characterization, moving from broad binding screens to precise cellular validation.

ProfilingWorkflow Start Pyrazole Lead Compound Step1 Tier 1: Broad Binding Screen (KINOMEscan / 450+ Kinases) Goal: Identify ALL binders Start->Step1 Decision1 Selectivity Score (S35) < 0.2? Step1->Decision1 Step2 Tier 2: Functional Validation (Radiometric IC50) Goal: Confirm enzymatic inhibition Decision1->Step2 Yes (Selective) Discard Re-design / SAR Optimization Decision1->Discard No (Promiscuous) Step3 Tier 3: Live-Cell Engagement (NanoBRET) Goal: Confirm intracellular potency & residence time Step2->Step3 Outcome Clinical Candidate Nomination Step3->Outcome Step3->Discard Poor Permeability

Caption: A tiered "Funnel Approach" for profiling pyrazole kinase inhibitors. Tier 1 filters for binding; Tier 2 confirms function; Tier 3 validates intracellular efficacy.

Detailed Experimental Protocols

Protocol A: High-Throughput Binding Screen (KINOMEscan-style)

This protocol validates the thermodynamic binding affinity (


) of the pyrazole scaffold.

Reagents:

  • Streptavidin-coated magnetic beads.

  • Biotinylated active-site ligand (bait).

  • DNA-tagged Kinase extract (phage lysate).

  • Test Compound (Pyrazole derivative).[1][2][3][4][5][6]

Step-by-Step Methodology:

  • Compound Preparation: Dilute the pyrazole compound in 100% DMSO to 100x the final screening concentration (typically 10 µM for primary screen).

  • Assembly: In a 96-well polypropylene plate, combine:

    • 1 µL of 100x Compound.

    • 99 µL of Kinase Buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1% Tween-20).

    • Add DNA-tagged Kinase and Biotinylated Ligand.

  • Equilibration: Incubate for 1 hour at Room Temperature (RT) with gentle shaking. Causality: Allows the compound to compete with the ligand for the ATP pocket until equilibrium is reached.

  • Capture: Add Streptavidin-coated magnetic beads. Incubate for 30 mins. The beads capture the Biotin-Ligand-Kinase complex. If your compound binds the kinase, it displaces the ligand, preventing bead capture.

  • Wash: Place plate on a magnetic separator. Aspirate supernatant. Wash beads 3x with Kinase Buffer to remove unbound kinase.

  • Elution & Detection: Elute remaining kinase with qPCR elution buffer. Quantify the amount of kinase present via qPCR using the unique DNA tag.

  • Data Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100. A lower signal indicates stronger binding (successful competition).

Protocol B: Live-Cell Target Engagement (NanoBRET™)

This protocol measures the affinity (


) in a physiologically relevant environment.

Reagents:

  • HEK293 cells transfected with Kinase-NanoLuc® fusion vector.

  • Cell-permeable Fluorescent Tracer (specific to the kinase family).

  • NanoBRET™ Nano-Glo® Substrate.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc plasmid 24 hours prior to assay.

  • Plating: Harvest cells and resuspend in Opti-MEM (phenol red-free). Plate 20,000 cells/well in a 384-well white non-binding plate.

  • Tracer Addition: Add the Fluorescent Tracer at a concentration determined by its

    
     (typically 0.5 – 1.0 µM).
    
  • Compound Treatment: Add the pyrazole test compound (serially diluted) to the cells.

    • Self-Validation Check: Include a "No Tracer" control to determine background luminescence and a "No Compound" control for maximum BRET signal.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2. Causality: Allows the compound to cross the cell membrane and compete with the tracer for the kinase active site.

  • Detection: Add the Nano-Glo® Substrate (10 µM final). Shake for 30 seconds.

  • Measurement: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate BRET Ratio (

    
    ). Convert to milliBRET units (mBU). Plot dose-response to determine cellular 
    
    
    
    .

Mechanism of Action: Pyrazole Binding Mode

Understanding how pyrazoles bind helps interpret cross-reactivity data. The pyrazole ring typically functions as the "hinge binder."[1]

PyrazoleBinding Pyrazole Pyrazole Core (Inhibitor) Hinge Kinase Hinge Region (Glu - Met - Leu) Pyrazole->Hinge H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (Thr/Met) Pyrazole->Gatekeeper Steric Clash (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Pyrazole->DFG Allosteric Influence (Type II Binding) Hinge->Pyrazole H-Bond Acceptor (N)

Caption: Schematic of Pyrazole-Kinase interactions. The H-bonds with the hinge are critical for potency, while the Gatekeeper interaction defines selectivity.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Potent and Selective MET/ALK Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

Sources

The Nitrogen Shift: A Comparative Guide to Pyrazole and Imidazole Scaffolds in Drug Discovery

[1]

Executive Summary In medicinal chemistry, the choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is rarely arbitrary. While both are five-membered aromatic heterocycles capable of hydrogen bonding, their distinct physicochemical profiles dictate divergent therapeutic applications. This guide analyzes the structural, metabolic, and synthetic trade-offs of these "privileged scaffolds," providing a data-driven framework for scaffold hopping and lead optimization.

Part 1: Physicochemical Architecture

The fundamental differentiator between these scaffolds is the position of the second nitrogen atom, which drastically alters basicity and hydrogen bond geometry.

1. Basicity and Ionization (The pKa Shift)

The most critical distinction is basicity. Imidazole is a significantly stronger base than pyrazole.[1][2][3]

  • Imidazole (pKa ~ 6.95): The 1,3-nitrogen arrangement allows for effective resonance stabilization of the conjugate acid (imidazolium cation). At physiological pH (7.4), a significant fraction of imidazole derivatives exist in the protonated, cationic form. This improves aqueous solubility but can hinder passive membrane permeability.

  • Pyrazole (pKa ~ 2.48): The adjacent 1,2-nitrogen arrangement creates a repulsive interaction in the protonated form, destabilizing the cation. Consequently, pyrazoles remain neutral at physiological pH, generally offering better lipophilicity and membrane permeability but lower intrinsic solubility.

2. Hydrogen Bonding Vectors
  • Imidazole: Acts as both a strong H-bond donor (N-H) and a strong acceptor (N:). The vectors are separated by ~130°, ideal for bridging interactions in protein pockets (e.g., the catalytic triad of serine proteases).

  • Pyrazole: Also functions as a donor/acceptor pair, but the vectors are adjacent. This geometry makes pyrazole an excellent bioisostere for amides (-CONH-) or carboxylates, often used to bind the hinge region of kinases.

Data Summary: Physicochemical Properties

PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Discovery Impact
pKa (Conjugate Acid) ~2.5 (Neutral at pH 7.4)~7.0 (Partially ionized at pH 7.4)Imidazole offers better solubility; Pyrazole offers better permeability.
H-Bond Geometry Adjacent (Acute angle)Separated (Obtuse angle)Pyrazole mimics amides; Imidazole mimics Histidine side chains.
Dipole Moment ~2.2 D~3.8 DImidazole has stronger polar interactions.
Aromaticity HighModeratePyrazole is generally more chemically stable to oxidation.
Part 2: Metabolic Stability & Toxicity (The CYP450 Interaction)

This is the primary driver for scaffold hopping from imidazole to pyrazole.

The Heme Coordination Problem: The unhindered


  • Mechanism: Imidazole acts as a "Type II" ligand, coordinating directly to the heme iron, displacing the water molecule required for the catalytic cycle.

  • Consequence: This results in potent, often non-selective inhibition of CYP isoforms (CYP3A4, CYP2D6), leading to severe Drug-Drug Interactions (DDIs) and potential hepatotoxicity.

The Pyrazole Advantage: Pyrazole's lower basicity and adjacent nitrogen geometry significantly reduce its affinity for heme iron coordination. Replacing an imidazole with a pyrazole is a standard medicinal chemistry tactic to eliminate CYP inhibition liabilities while maintaining H-bond interactions.

CYP_Interactioncluster_0Imidazole Scaffoldcluster_1Pyrazole ScaffoldImidImidazole (N-3 Lone Pair)HemeCYP450 Heme Iron (Fe)Imid->HemeHigh AffinityCoordinationToxCYP Inhibition (DDI Risk)Heme->ToxBlocks CatalysisPyraPyrazole (N-2 Lone Pair)NoBindWeak/No Fe CoordinationPyra->NoBindSteric/ElectronicMismatchSafeMetabolic StabilityNoBind->SafeMaintains Clearance

Figure 1: Mechanistic basis of CYP450 inhibition. Imidazole strongly coordinates heme iron, causing toxicity; Pyrazole avoids this interaction.

Part 3: Target Engagement Profiles

The structural differences dictate the "Target Class" preference for each scaffold.

1. Imidazole: The Metalloenzyme Specialist Due to its metal-coordinating ability, imidazole is the scaffold of choice for targeting enzymes with metal cofactors.

  • Key Drug Class: Azole Antifungals (e.g., Ketoconazole, Fluconazole).

  • Mechanism: Specifically targets the heme iron of fungal CYP51 (lanosterol 14

    
    -demethylase), destroying the fungal cell membrane.
    

2. Pyrazole: The Kinase Hinge Binder Pyrazole is a dominant scaffold in kinase inhibitors.

  • Key Drug Class: Kinase Inhibitors (e.g., Ruxolitinib, Crizotinib).

  • Mechanism: The pyrazole N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while the N-2 acts as an acceptor. This mimics the adenine ring of ATP.

Comparative Drug Table

DrugScaffoldIndicationTarget Mechanism
Ketoconazole ImidazoleFungal InfectionCYP51 Heme Coordination
Losartan ImidazoleHypertensionAngiotensin II Receptor (H-bonding)
Celecoxib PyrazoleInflammationCOX-2 Inhibitor (Selectivity pocket)
Ruxolitinib PyrazoleMyelofibrosisJAK1/2 Kinase (ATP Hinge Binding)
Sildenafil PyrazoleErectile DysfunctionPDE5 Inhibitor (Mimics Guanosine)
Part 4: Experimental Protocol: Scaffold Hopping Workflow

Objective: To replace a toxic imidazole moiety with a pyrazole isostere to reduce CYP inhibition while maintaining potency.

Step 1: In Silico Validation (Molecular Docking)

  • Retrieve the co-crystal structure of the Imidazole-Lead bound to the target.

  • Superimpose the Pyrazole analog.

  • Critical Check: Verify that the Pyrazole N-H and N: vectors align with the receptor's H-bond donor/acceptor points. Note that Pyrazole is a 1,2-diazole; you may need to rotate the ring or change the attachment point (regioisomerism) to match the 1,3-vectors of imidazole.

Step 2: Synthetic Execution (Regiocontrol)

  • Challenge: Pyrazole synthesis (e.g., reaction of hydrazines with 1,3-diketones) often yields a mixture of N1- and N2-alkylated regioisomers.

  • Protocol:

    • React 1,3-diketone with substituted hydrazine in ethanol at reflux.

    • Monitor by LC-MS.

    • Purification: Separate regioisomers using Flash Chromatography (Silica gel, Hexane/EtOAc gradient). Pyrazole regioisomers often have distinct Rf values due to dipole differences.

    • Structure Confirmation: Use 2D NMR (NOESY) to confirm the position of the N-alkyl group relative to ring substituents.

Step 3: CYP Inhibition Assay (The Validation Step)

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Probe substrates (e.g., Midazolam for CYP3A4), Test compounds.

  • Procedure:

    • Incubate HLM (0.5 mg/mL) with Test Compound (0.1, 1, 10, 50

      
      M) and Probe Substrate.
      
    • Initiate reaction with NADPH. Incubate for 10-30 min at 37°C.

    • Quench with ice-cold Acetonitrile. Centrifuge.

    • Analyze supernatant by LC-MS/MS to quantify metabolite formation.

  • Success Metric: An

    
    M indicates a low risk of DDI. (Compare against Ketoconazole control, typical 
    
    
    M).

Scaffold_HoppingStartLead Compound(Imidazole Scaffold)DecisionIs CYP InhibitionHigh? (IC50 < 1uM)Start->DecisionDesignDesign Pyrazole Analog(In Silico Docking)Decision->DesignYes (Toxicity Risk)SynthSynthesis &Regioisomer SeparationDesign->SynthIsostere ReplacementAssayCYP Inhibition Assay(Validation)Synth->AssayAssay->DesignFail (Retry)ResultSuccess:Potency MaintainedCYP IC50 > 10uMAssay->ResultPass

Figure 2: Decision workflow for scaffold hopping from Imidazole to Pyrazole to mitigate metabolic toxicity.

References
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism and pKa effects).
  • Hutzler, J. M., et al. (2001). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[4][5][6] Chemical Research in Toxicology. Link

  • Verma, S. K., et al. (2023).[7] "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery."[7][8][9] Future Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "Comparative study of imidazole and pyrazole-based aldehydes." BenchChem Technical Guides. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

A Senior Application Scientist's Guide to Theoretical DFT Calculations for Pyrazole Inhibitor Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Scaffold to Strategy with Computational Chemistry

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a cornerstone of medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes, including cyclin-dependent kinases (CDKs) and main proteases.[1][2][3][4] The traditional drug development pipeline, however, is a resource-intensive marathon of synthesis and screening. To accelerate this process, computational chemistry offers a powerful lens to predict molecular behavior before a single flask is touched.[3][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for leveraging Density Functional Theory (DFT) to evaluate the stability and reactivity of novel pyrazole inhibitors. We will move beyond a simple recitation of methods to explain the causality behind computational choices, empowering you to integrate these techniques into your discovery workflow with confidence. By translating the quantum mechanical properties of a molecule into tangible predictions of its biological potential, DFT serves as an indispensable compass, guiding synthetic efforts toward more promising candidates.[6]

Part 1: The Rationale - Conceptual DFT as a Predictive Engine

The paradigm of drug discovery has shifted from serendipitous screening to rational, structure-based design. Conceptual Density Functional Theory (CDFT) is a key pillar of this modern approach.[6][7] It provides a formal framework for translating the electron density of a molecule—a fundamental property calculated by DFT—into chemically intuitive concepts like stability and reactivity.[8][9]

Instead of relying solely on empirical data, CDFT allows us to build predictive models based on the intrinsic electronic structure of a pyrazole inhibitor.[7] This enables us to:

  • Prioritize Candidates: Computationally screen a virtual library of pyrazole derivatives to identify those with the most promising electronic profiles for stability and target interaction, saving significant time and synthetic resources.[6][8]

  • Understand Structure-Activity Relationships (SAR): Quantify how subtle changes to the pyrazole scaffold (e.g., adding a substituent) impact its electronic properties and, by extension, its inhibitory activity.

  • Elucidate Binding Mechanisms: Predict which atoms on the inhibitor are most likely to engage in the electronic interactions—such as electron donation or acceptance—that are critical for binding to a biological target.

By applying these principles, we transform DFT from a mere calculation tool into a strategic engine for hypothesis-driven drug design.

Part 2: The Core Descriptors of Stability and Reactivity

At the heart of a DFT analysis are the quantum chemical descriptors that quantify a molecule's electronic character. For a pyrazole inhibitor, these descriptors provide direct insights into its potential stability in a physiological environment and its propensity to interact with a target.

Global Reactivity Descriptors

These descriptors characterize the molecule as a whole, offering a macroscopic view of its reactivity.

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy (EHOMO) correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electrophilicity). A higher EHOMO suggests a better electron donor, whereas a lower ELUMO indicates a better electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.[10] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive.

  • Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution or charge transfer.[9][11][12] Hard molecules have a large HOMO-LUMO gap. Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity.[11][12]

  • Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electronic charge from the environment.[7][11][13] A higher electrophilicity index points to a better electron acceptor.

The following table summarizes these key global descriptors, which can be easily calculated from the HOMO and LUMO energies obtained from a standard DFT output.

DescriptorFormula (Koopmans' Approximation)Interpretation in Inhibitor Design
HOMO Energy (EHOMO) -Higher value indicates stronger electron-donating ability.
LUMO Energy (ELUMO) -Lower value indicates stronger electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOLarger gap suggests higher kinetic stability and lower reactivity.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of the molecule to attract electrons.[12]
Chemical Hardness (η) (I - A) / 2Resistance to charge transfer.[12]
Chemical Softness (S) 1 / ηA measure of reactivity; the inverse of hardness.
Electrophilicity Index (ω) χ² / (2η)A measure of the propensity to accept electrons.
Local Reactivity Descriptors

These descriptors pinpoint reactive centers within the molecule, which is crucial for understanding specific inhibitor-target interactions.

  • Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electronic landscape around the pyrazole inhibitor.[11] It visually identifies regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). This is invaluable for predicting hydrogen bonding and other electrostatic interactions within a protein's active site.[13][14]

  • Fukui Functions (f(r)): This descriptor mathematically identifies which atoms within the molecule have the greatest tendency to accept or donate electrons.[10][12] It allows for a precise, atom-by-atom prediction of reactivity, highlighting the specific sites most likely involved in forming bonds or key interactions with the target receptor.

Part 3: A Validated Workflow for DFT Analysis

This section provides a self-validating, step-by-step protocol for performing a DFT analysis on a pyrazole inhibitor. The causality behind each step is explained to ensure scientific integrity.

Experimental Protocol: DFT Calculation of a Pyrazole Inhibitor
  • Structure Preparation:

    • a. Draw the 2D structure of your pyrazole derivative.

    • b. Convert it to a 3D structure using a molecular builder like Avogadro or GaussView.

    • c. Rationale: A clean, 3D starting structure is essential. Perform a preliminary geometry optimization using a rapid, low-level method like molecular mechanics (e.g., UFF or MMFF94) to resolve any steric clashes and achieve a reasonable conformation before proceeding to the more computationally expensive DFT step.

  • Calculation Setup: Method Selection:

    • a. Choose a quantum chemistry software package. Excellent options include Gaussian , the industry standard; ORCA , which is free for academic use; and GAMESS .[15][16][17]

    • b. Select a DFT functional and basis set. For organic molecules like pyrazole inhibitors, the B3LYP functional is a well-validated and widely used choice that balances accuracy and computational cost.[10][11][13][15]

    • c. Pair this functional with a Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) . The inclusion of polarization functions ('d,p') is critical for accurately describing the non-spherical electron distribution in heterocyclic systems. The '+' indicates the addition of diffuse functions, which are important if studying anions or weak interactions.

    • d. Rationale: The choice of functional and basis set is the most critical decision in a DFT calculation. B3LYP/6-31G(d,p) represents a "gold standard" starting point for many organic systems, providing reliable geometries and electronic properties without excessive computational demand.

  • Geometry Optimization:

    • a. Submit a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the structure with the minimum possible energy according to the selected level of theory.

    • b. Rationale: This step is non-negotiable. All meaningful electronic properties must be calculated from a stable, optimized geometry. Using an unoptimized structure will yield physically meaningless results.

  • Validation via Frequency Calculation:

    • a. Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory (functional and basis set).

    • b. Self-Validation Check: The primary purpose is to confirm that the optimized structure is a true energy minimum. This is verified by checking that there are no imaginary frequencies in the output. An imaginary frequency indicates a transition state, not a stable molecule.

    • c. Rationale: This step is the "trust but verify" of computational chemistry. It ensures the mathematical integrity of your result. As a bonus, this calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties (enthalpy, Gibbs free energy) that are essential for more advanced binding energy calculations.

  • Property Calculation and Data Extraction:

    • a. Once the geometry is optimized and validated, the electronic properties can be extracted from the output file. This includes the final energy and the energies of the molecular orbitals (HOMO and LUMO).

    • b. Use these values to calculate the global reactivity descriptors as defined in the table in Part 2.

    • c. Generate the Molecular Electrostatic Potential (MESP) surface for visualization of reactive sites.

The following diagram illustrates this comprehensive and self-validating workflow.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2-4: Core DFT Calculation cluster_analysis Step 5: Analysis & Interpretation struct_2d 2D Structure Drawing struct_3d 3D Model Generation struct_2d->struct_3d mm_opt Molecular Mechanics Pre-Optimization struct_3d->mm_opt setup Setup Calculation (e.g., B3LYP/6-31G(d,p)) mm_opt->setup Input Geometry geom_opt DFT Geometry Optimization setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->setup Yes (Not a Minimum) Adjust Structure validation->geom_opt No (Validated Minimum) extract Extract HOMO/LUMO Energies validation->extract Proceed to Analysis calc_desc Calculate Global Descriptors (ΔE, η, ω, etc.) extract->calc_desc gen_mesp Generate MESP Map extract->gen_mesp interpret Correlate with Activity calc_desc->interpret gen_mesp->interpret

Caption: A validated workflow for DFT calculations of pyrazole inhibitors.

Part 4: Comparative Analysis and Advanced Applications

The true power of DFT emerges when comparing a series of related pyrazole inhibitors. By systematically calculating the descriptors for each analogue, you can build a quantitative structure-activity relationship (QSAR) model that guides further synthetic modifications.

Data Presentation: Comparing Pyrazole Analogues

Imagine we have designed three pyrazole analogues (PZ-1, PZ-2, PZ-3) and want to prioritize one for synthesis. The DFT results could be summarized as follows:

AnalogueEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Electrophilicity (ω)Predicted Activity
PZ-1 (Lead) -6.8-1.25.62.81.95Moderate
PZ-2 (+EWG) -7.1-1.85.32.652.51Higher (Better Acceptor)
PZ-3 (+EDG) -6.5-1.05.52.751.88Lower (Poorer Acceptor)
EWG = Electron Withdrawing Group; EDG = Electron Donating Group

Interpretation:

  • PZ-2 , with an electron-withdrawing group, shows a lower LUMO energy and a higher electrophilicity index (ω). This suggests it would be a better electron acceptor, which could be crucial for an interaction with an electron-rich residue in the target's active site. Its smaller energy gap also suggests it is slightly more reactive than the lead compound.

  • PZ-3 , with an electron-donating group, has a higher HOMO energy, making it a better electron donor, but its overall electrophilicity is reduced.

Based on this data, if the binding hypothesis involves the inhibitor accepting electron density, PZ-2 would be the highest priority candidate for synthesis . This is a data-driven decision made before any lab work is initiated.

Advanced Application: Binding Energy Calculations

A more advanced application is the direct calculation of the binding free energy (ΔGbind) between the inhibitor and its protein target. The fundamental equation is:

ΔGbind = Gcomplex - (Greceptor + Gligand) [18][19]

Calculating these Gibbs free energy (G) terms for such large systems is computationally intensive. Full-protein DFT calculations are becoming more feasible, but a common and robust approach is the QM-PBSA (Quantum Mechanics - Poisson-Boltzmann Surface Area) method.[20][21] In this hybrid approach, the critical interactions within the binding site are treated with the accuracy of DFT, while the rest of the system is modeled more efficiently.

The logic of this calculation provides the ultimate validation of an inhibitor's potential.

Binding_Energy cluster_inputs Optimized Structures cluster_calc Energy Calculation (DFT) complex Protein-Ligand Complex g_complex Calculate G_complex complex->g_complex protein Protein Alone g_protein Calculate G_protein protein->g_protein ligand Ligand Alone g_ligand Calculate G_ligand ligand->g_ligand result ΔG_bind = G_complex - (G_protein + G_ligand) g_complex->result g_protein->result g_ligand->result

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel Pyrazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of Early ADME Evaluation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs celebrated for their diverse therapeutic activities.[1][2][3][4] From the anti-inflammatory celecoxib to novel anticancer agents, the versatility of the pyrazole ring is well-established.[4] However, the success of any drug candidate, irrespective of its potency, is fundamentally dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with exceptional target affinity is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is metabolized too rapidly, or causes harmful drug-drug interactions (DDIs).

Early and robust in vitro ADME profiling is therefore not just a screening step but a critical, data-driven strategy to guide lead optimization.[5][6][7] It allows researchers to identify and mitigate liabilities, reduce late-stage attrition, and build a comprehensive understanding of a compound's pharmacokinetic potential long before it enters in vivo studies.[7] This guide provides a comparative framework for evaluating the ADME properties of novel pyrazole derivatives, contrasting them with a well-characterized pyrazole-containing drug, Celecoxib. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate clear decision-making.

Absorption: Assessing Intestinal Permeability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We need to understand if a compound can passively diffuse across the cell membrane (transcellular), squeeze between cell junctions (paracellular), or if it is a substrate for efflux transporters like P-glycoprotein (P-gp) that actively pump it back into the intestinal lumen. The Caco-2 cell permeability assay is the industry-standard in vitro model for this assessment.[8][9][10][11]

The Caco-2 Permeability Assay: A Window into the Gut Wall

Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[9][10][11] By measuring the rate of compound passage from an apical (AP) to a basolateral (BL) chamber (simulating absorption) and in the reverse direction (BL to AP), we can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER).

Causality Check:

  • Why a bidirectional assay? A simple AP-to-BL measurement only shows net permeability. By also measuring BL-to-AP transport, we can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-gp.[9][11]

  • Why use Lucifer Yellow? The integrity of the Caco-2 monolayer is paramount. Lucifer Yellow is a fluorescent molecule that cannot cross the cell membrane and can only pass through the gaps between cells (paracellular route). We co-incubate it as a control; if high levels are detected in the receiver compartment, it signifies that the cell monolayer is compromised (leaky), rendering the permeability data for our test compound invalid.[9]

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment (37°C) cluster_AB A -> B Transport cluster_BA B -> A Transport cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell™ inserts culture 2. Culture for 21 days until a differentiated monolayer forms seed->culture teer 3. Confirm monolayer integrity (Measure TEER > 600 Ω·cm²) culture->teer wash 4. Wash monolayer with pre-warmed HBSS buffer teer->wash add_apical 5a. Add Test Compound + Lucifer Yellow to Apical (AP) side wash->add_apical add_baso 5b. Add Test Compound to Basolateral (BL) side wash->add_baso sample_baso 6a. Sample from Basolateral (BL) side at t=90 min add_apical->sample_baso lcms 7. Quantify compound concentration via LC-MS/MS sample_baso->lcms sample_apical 6b. Sample from Apical (AP) side at t=90 min add_baso->sample_apical sample_apical->lcms calc 9. Calculate Papp values and Efflux Ratio lcms->calc fluor 8. Measure Lucifer Yellow fluorescence fluor->calc

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Comparative Data: Permeability of Novel Pyrazole Derivatives
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Celecoxib (Control) 15.216.11.1High (>90%)
PZ-N1 (Lead) 12.514.31.1High (>90%)
PZ-N2 (Poor Perm.) 0.81.01.3Low (<30%)
PZ-N3 (Efflux Sub.) 1.125.723.4Low (<30%)
Atenolol (Low Perm. Control)<1.0<1.0~1Low (~50%)
Antipyrine (High Perm. Control)>10.0>10.0~1High (>90%)

Interpretation:

  • PZ-N1 demonstrates high permeability and low efflux, similar to the well-absorbed control drug Celecoxib, making it a promising candidate for oral delivery.

  • PZ-N2 shows very low permeability in both directions, suggesting it will be poorly absorbed. This might necessitate formulation strategies or structural modification to improve lipophilicity.

  • PZ-N3 has a very high efflux ratio, indicating it is a strong substrate for an efflux transporter like P-gp. Despite having the potential to cross the membrane, it is actively pumped out, which will likely lead to poor bioavailability.[11]

Distribution: Plasma Protein Binding (PPB)

Once a drug is absorbed into the bloodstream, it can bind to plasma proteins, primarily albumin.[12] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[12][13] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and pharmacokinetic data. Rapid Equilibrium Dialysis (RED) is the gold standard for this measurement.[12][14][15]

The Rapid Equilibrium Dialysis (RED) Assay: Quantifying the Free Fraction

The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecules (our drug) to pass but retains large plasma proteins.[12][15] The test compound is added to the plasma in one chamber, and buffer is placed in the other. The system is incubated until the concentration of the free drug reaches equilibrium between the two chambers.[12][14][16]

Causality Check:

  • Why equilibrium dialysis? This method directly measures the thermodynamically equilibrated free drug concentration, minimizing disturbances to the binding equilibrium that can occur with other methods like ultrafiltration.[14]

  • Why test in multiple species? The type and amount of plasma proteins can differ between species (e.g., rat, dog, human). Testing in multiple species is crucial for correlating preclinical animal data with potential human outcomes and is a key part of building a robust pharmacokinetic model.[12]

RED_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis & Calculation prep_plasma 1. Spike test compound (e.g., 1 µM) into plasma (Human, Rat, etc.) prep_device 2. Add spiked plasma to one chamber and buffer to the other chamber of the RED device prep_plasma->prep_device incubate 3. Incubate at 37°C with shaking for 4-6 hours to reach equilibrium prep_device->incubate sample 4. Sample equal volumes from both chambers incubate->sample lcms 5. Quantify compound concentration in plasma and buffer via LC-MS/MS sample->lcms calc 6. Calculate % Bound and Fraction Unbound (fu) lcms->calc

Caption: Workflow for the Plasma Protein Binding (PPB) assay using RED.

Comparative Data: Plasma Protein Binding of Novel Pyrazole Derivatives
Compound% Bound (Human)fu (Human)% Bound (Rat)fu (Rat)
Celecoxib (Control) 98.5%0.01597.2%0.028
PZ-N1 (Lead) 95.0%0.05092.5%0.075
PZ-N2 (Poor Perm.) 99.8%0.00299.9%0.001
PZ-N3 (Efflux Sub.) 85.0%0.15081.3%0.187
Warfarin (High Binding Control)>99%<0.01>99%<0.01
Metoprolol (Low Binding Control)~12%~0.88~10%~0.90

Interpretation:

  • PZ-N1 exhibits high but acceptable protein binding. A free fraction of 5% is often workable for many drug targets.

  • PZ-N2 is very highly bound (>99.5%), meaning only a tiny fraction is available to act on its target. This, combined with its poor permeability, presents a significant challenge. Such high binding can lead to a low volume of distribution and can be difficult to model accurately.

  • PZ-N3 shows moderate protein binding. The higher free fraction (15%) is generally favorable, providing more drug to engage the target, although this must be balanced with its poor absorption profile.

Metabolism: Stability and CYP450 Inhibition

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds.[17] Two key questions must be answered early: 1) How quickly is our compound metabolized (metabolic stability)? and 2) Does our compound inhibit major drug-metabolizing enzymes, creating a risk for drug-drug interactions (DDIs)?

Part A: The Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[17][18] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[17][19] This allows us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality Check:

  • Why use microsomes? They are a cost-effective and high-throughput tool for assessing Phase I metabolic stability, making them ideal for early-stage screening and ranking of compounds.[17]

  • Why is NADPH essential? CYP enzymes are monooxygenases that require a source of reducing equivalents to function. The NADPH regenerating system provides this, ensuring the enzymes remain active throughout the incubation period.[20][21] A control incubation without NADPH is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability.

Microsomal_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction (37°C) cluster_analysis Analysis & Calculation prep_mix 1. Prepare master mix of liver microsomes (e.g., 0.5 mg/mL) and test compound (1 µM) in buffer start_rxn 2. Initiate reaction by adding NADPH regenerating system prep_mix->start_rxn timepoint 3. Aliquot and quench reaction at time points (0, 5, 15, 30, 60 min) with cold acetonitrile + Internal Standard start_rxn->timepoint centrifuge 4. Centrifuge to pellet protein timepoint->centrifuge lcms 5. Analyze supernatant for remaining parent compound via LC-MS/MS centrifuge->lcms calc 6. Plot ln(% remaining) vs. time. Calculate t½ and Intrinsic Clearance (Clint) lcms->calc

Caption: Workflow for the liver microsomal metabolic stability assay.

Part B: Cytochrome P450 Inhibition Assay

Inhibition of CYP enzymes is a major cause of clinical DDIs.[22][23] If a new drug inhibits a specific CYP isoform (e.g., CYP3A4), it can dangerously increase the concentration of a co-administered drug that is cleared by that same enzyme. We assess this risk by determining the IC50 value—the concentration of our compound required to inhibit 50% of a specific CYP enzyme's activity, using a probe substrate that is selectively metabolized by that isoform.[24]

Comparative Data: Metabolism of Novel Pyrazole Derivatives

Table 3a: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt½ (min)Clint (µL/min/mg)Predicted Hepatic Clearance
Celecoxib (Control) 4530.8Moderate
PZ-N1 (Lead) > 60< 11.5Low
PZ-N2 (Poor Perm.) 5525.2Low-Moderate
PZ-N3 (Efflux Sub.) 8173.3High
Verapamil (High Turnover Control)< 10> 120High
Carbamazepine (Low Turnover Control)> 60< 11.5Low

Table 3b: CYP Inhibition Profile (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
Celecoxib (Control) > 503.51.2> 50> 50Moderate (2C9/2C19)
PZ-N1 (Lead) > 50> 50> 50> 50> 50Low
PZ-N2 (Poor Perm.) 15.2> 5025.1> 500.9High (3A4)
PZ-N3 (Efflux Sub.) > 508.911.445.0> 50Low-Moderate (2C9)

Interpretation:

  • PZ-N1 is metabolically stable and shows no significant CYP inhibition (all IC50 values > 10 µM is a common threshold for low risk). This is an excellent profile.

  • PZ-N2 , while moderately stable, is a potent inhibitor of CYP3A4, the most important human drug-metabolizing enzyme. An IC50 of <1 µM is a major red flag for DDI potential and could be grounds for discontinuing the compound.[23][24]

  • PZ-N3 is rapidly metabolized, as shown by its short half-life and high clearance. This suggests it will be cleared from the body very quickly, likely resulting in poor in vivo exposure after oral dosing.

Excretion and In Vivo Confirmation

While in vitro assays provide a powerful predictive toolkit, they do not capture the full complexity of pharmacokinetics. Excretion, involving the kidneys and hepatobiliary system, is a process best defined by in vivo studies. Data from the in vitro assays described above are used to design and predict outcomes for these crucial animal studies.

A well-designed rodent pharmacokinetic (PK) study is the logical next step for a promising candidate like PZ-N1 .[25][26][27] In such a study, the compound is administered to rats or mice via both intravenous (IV) and oral (PO) routes.[26] Serial blood samples are taken to measure drug concentration over time, allowing for the calculation of key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).[28]

Connecting In Vitro to In Vivo:

  • The low clearance predicted for PZ-N1 in the microsomal assay suggests it should have a reasonable half-life in vivo.

  • Its high permeability and low efflux in the Caco-2 assay predict good oral absorption.

  • Its low DDI risk gives confidence that its PK will not be easily perturbed by other factors.

  • Conversely, the in vitro data for PZ-N2 (high PPB, potent CYP inhibition) and PZ-N3 (high efflux, rapid metabolism) would predict poor oral bioavailability and potential safety risks, allowing a project team to deprioritize these compounds without expending valuable in vivo resources.

Conclusion: Building a Defensible ADME Profile

The evaluation of ADME properties is a sequential and logical process of risk mitigation. By employing a battery of validated in vitro assays, we can build a detailed picture of a compound's likely pharmacokinetic behavior. This comparative guide illustrates how to interpret data for novel pyrazole derivatives in the context of established controls and liability thresholds. A compound like PZ-N1 , with high permeability, moderate protein binding, high metabolic stability, and a clean CYP inhibition profile, represents a well-optimized lead with a high probability of translating its in vitro properties into successful in vivo outcomes. This data-driven, comparative approach is fundamental to navigating the complexities of drug discovery and efficiently advancing new medicines to the clinic.

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